molecular formula C33H40O20 B12424285 Kaempferol 3-O-rutinoside 7-O-glucoside

Kaempferol 3-O-rutinoside 7-O-glucoside

カタログ番号: B12424285
分子量: 756.7 g/mol
InChIキー: SCEPATPTKMFDSR-QDSFYBSMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kaempferol 3-rutinoside 7-glucoside is a member of flavonoids and a glycoside.
Kaempferol 3-rutinoside 7-glucoside is a natural product found in Crocus minimus, Crocus chrysanthus, and other organisms with data available.

特性

分子式

C33H40O20

分子量

756.7 g/mol

IUPAC名

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

InChIキー

SCEPATPTKMFDSR-QDSFYBSMSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

製品の起源

United States

Foundational & Exploratory

Kaempferol 3-O-rutinoside 7-O-glucoside: A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a significant flavonoid glycoside. The document details its natural sources, presents available quantitative data, outlines comprehensive experimental protocols for its isolation and quantification, and explores its interaction with key cellular signaling pathways.

Natural Occurrence and Sources

Kaempferol 3-O-rutinoside 7-O-glucoside is a naturally occurring flavonol glycoside that has been identified in a variety of plant species. Its presence is often alongside other related kaempferol glycosides. Notable sources include:

  • Fruits: It has been detected in red tomatoes (Lycopersicon esculentum), particularly in genetically modified varieties designed to have enhanced flavonoid content.[1][2] Sweet cherries (Prunus avium L., cv. Ferrovia) have also been identified as a source.

  • Plants: The compound is found in the leaves of Hosta ventricosa (Salisb.) Stearn and the flowers of Hosta plantaginea.[1][3] Additionally, the stems of Equisetum hyemale L. (Horsetail) are reported to contain this flavonoid.

While the presence of this compound is confirmed in these sources, detailed quantitative data for this specific glycoside is often limited. However, data for the closely related compound, kaempferol 3-O-rutinoside, is more readily available and is presented below to provide a comparative context.

Quantitative Data

Precise quantitative data for this compound is not extensively tabulated in the reviewed literature. However, studies on related kaempferol glycosides in various cultivars of sweet cherries provide valuable insights into the potential concentration ranges.

Plant SourceCultivar/VarietyCompoundConcentration (mg/kg Fresh Weight)Reference
Sweet Cherry (Prunus avium L.)'Kordia'/'Colt'Kaempferol 3-O-rutinoside< 1% of total flavonols[1]
Sweet Cherry (Prunus avium L.)'Kordia'/'Gisela 5'Kaempferol 3-O-rutinoside< 1% of total flavonols[1]
Sweet Cherry (Prunus avium L.)'Regina'/'Mahaleb'Kaempferol 3-O-rutinoside< 1% of total flavonols[1]
Sweet Cherry (Prunus avium L.)'Carmen'/'Mahaleb'Kaempferol 3-O-rutinoside< 1% of total flavonols[1]
Sweet Cherry (Prunus avium L.)LorenzKaempferol 3-O-rutinoside0.08 - 1.2[4]
Sweet Cherry (Prunus avium L.)GabrielKaempferol 3-O-rutinoside0.08 - 1.2[4]

Note: The data for sweet cherries indicates that while present, kaempferol glycosides are generally found in lower concentrations compared to other flavonoids like quercetin (B1663063) derivatives.

Experimental Protocols

The isolation and quantification of this compound from natural sources involve a multi-step process. The following is a synthesized protocol based on methodologies reported in the literature.

Extraction of Flavonoid Glycosides

This protocol outlines a general procedure for the extraction of flavonoid glycosides from plant material.

3.1.1. Materials and Reagents:

3.1.2. Procedure:

  • Maceration: Suspend the dried and ground plant material in 80% ethanol or methanol at room temperature. The solvent-to-sample ratio should be approximately 10:1 (v/w). Allow the mixture to stand for 24-48 hours with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture (9:1 v/v).

    • Perform successive liquid-liquid partitioning with petroleum ether to remove nonpolar compounds.

    • Subsequently, partition the aqueous layer with chloroform to remove compounds of intermediate polarity.

    • Finally, partition the remaining aqueous layer with butanol to extract the flavonoid glycosides.

  • Concentration: Evaporate the butanol fraction to dryness to yield a flavonoid-rich extract.

Isolation and Purification

Further purification of the target compound is achieved through chromatographic techniques.

3.2.1. Materials and Reagents:

  • Flavonoid-rich extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Methanol

  • Chloroform

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.2.2. Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the flavonoid-rich extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Pack a glass column with silica gel suspended in a nonpolar solvent (e.g., chloroform).

    • Load the dried extract-silica gel mixture onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing the target compound and concentrate them.

    • Dissolve the concentrated fraction in methanol.

    • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps in removing smaller molecules and pigments.

  • Preparative HPLC:

    • For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water (with a small percentage of formic or acetic acid to improve peak shape).

    • Collect the peak corresponding to this compound.

Quantification by HPLC-DAD

3.3.1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3.3.2. Standard and Sample Preparation:

  • Standard: Prepare a stock solution of a certified reference standard of this compound in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample: Accurately weigh the extracted and purified sample and dissolve it in a known volume of methanol. Filter through a 0.45 µm syringe filter before injection.

3.3.3. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Identify the peak of this compound in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

  • Quantify the amount of the compound in the sample using the calibration curve.

Signaling Pathways and Biological Activity

Kaempferol and its glycosides have been shown to exert various biological effects, including anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key cellular signaling pathways. While direct studies on this compound are limited, research on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has demonstrated its ability to suppress the NF-κB, MAPKs, and Akt signaling pathways in RAW 264.7 cells.[5]

Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed anti-inflammatory mechanism of kaempferol glycosides, focusing on the inhibition of the NF-κB, MAPKs, and Akt pathways.

Anti_inflammatory_Pathway cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Akt Akt TLR4->Akt p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Kaempferol_Glycoside Kaempferol 3-O-rutinoside 7-O-glucoside p_Akt p-Akt Kaempferol_Glycoside->p_Akt Inhibits p_p38 p-p38 Kaempferol_Glycoside->p_p38 Inhibits p_JNK p-JNK Kaempferol_Glycoside->p_JNK Inhibits p_ERK p-ERK Kaempferol_Glycoside->p_ERK Inhibits p_NFκB p-NF-κB p65 Kaempferol_Glycoside->p_NFκB Inhibits Akt->p_Akt Phosphorylates p_Akt->IKK p38->p_p38 Phosphorylates JNK->p_JNK Phosphorylates ERK->p_ERK Phosphorylates p_p38->p_NFκB p_JNK->p_NFκB p_ERK->p_NFκB p_IκBα p-IκBα IKK->p_IκBα Phosphorylates IKK->p_NFκB Phosphorylates IκBα IκBα NFκB NF-κB p65 IκBα->NFκB Inhibits p_IκBα->IκBα Degradation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p_NFκB->Inflammatory_Genes Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Proposed anti-inflammatory signaling pathway of Kaempferol glycosides.

Experimental Workflow for Isolation and Quantification

The following diagram outlines the general workflow for the extraction, isolation, and quantification of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (Dried & Ground) Extraction Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Solvent_Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Butanol) Crude_Extract->Solvent_Partitioning Butanol_Fraction Butanol Fraction (Flavonoid Rich) Solvent_Partitioning->Butanol_Fraction Concentration2 Concentration Butanol_Fraction->Concentration2 Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Concentration2->Column_Chromatography Purified_Fraction Purified Fraction Column_Chromatography->Purified_Fraction Prep_HPLC Preparative HPLC Purified_Fraction->Prep_HPLC Isolated_Compound Isolated Kaempferol 3-O-rutinoside 7-O-glucoside Prep_HPLC->Isolated_Compound Quant_HPLC Quantitative HPLC-DAD Isolated_Compound->Quant_HPLC Data_Analysis Data Analysis Quant_HPLC->Data_Analysis Final_Result Concentration of Target Compound Data_Analysis->Final_Result

Caption: Workflow for isolation and quantification of this compound.

Conclusion

This compound is a flavonol of interest due to its presence in common dietary sources and its potential biological activities. While quantitative data for this specific glycoside remains somewhat limited, established analytical techniques allow for its successful isolation and quantification. Further research into its precise concentrations in various natural sources and its specific pharmacological effects is warranted to fully understand its potential for therapeutic applications. The methodologies and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Pharmacological Profile of Kaempferol 3-O-rutinoside 7-O-glucoside: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological properties of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a flavonoid glycoside found in various medicinal plants, including Hosta plantaginea and red tomato.[][2] This document synthesizes current research findings, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action to support further investigation and drug development initiatives.

Anti-inflammatory Activity

Kaempferol 3-O-rutinoside 7-O-glucoside and its close structural analogs have demonstrated significant anti-inflammatory effects. The primary mechanism involves the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and protein kinase B (Akt).[3]

Quantitative Analysis of Anti-inflammatory Effects

The inhibitory effects of a closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are summarized below. These findings suggest a dose-dependent anti-inflammatory response.[3]

Inflammatory Mediator Concentration of KGG (µM) Inhibition
Nitric Oxide (NO)1.25, 2.5, 5Concentration-dependent
Prostaglandin E2 (PGE2)1.25, 2.5, 5Concentration-dependent
Tumor Necrosis Factor-α (TNF-α)1.25, 2.5, 5Concentration-dependent
Interleukin-1β (IL-1β)1.25, 2.5, 5Concentration-dependent
Interleukin-6 (IL-6)1.25, 2.5, 5Concentration-dependent
Inducible Nitric Oxide Synthase (iNOS)1.25, 2.5, 5Attenuated
Cyclooxygenase-2 (COX-2)1.25, 2.5, 5Attenuated
Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple signaling cascades. The diagrams below illustrate the key pathways involved.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes KGG Kaempferol Glycoside KGG->IKK

NF-κB Signaling Pathway Inhibition.

G LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response KGG Kaempferol Glycoside KGG->MAPKKK

MAPKs Signaling Pathway Inhibition.

G Growth_Factors Growth Factors / LPS Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream Cell_Survival_Inflammation Cell Survival & Inflammation Downstream->Cell_Survival_Inflammation KGG Kaempferol Glycoside KGG->PI3K

Akt Signaling Pathway Inhibition.

Antioxidant Activity

Kaempferol and its glycosides are recognized for their antioxidant properties.[4] They can scavenge free radicals, which are implicated in the pathogenesis of various diseases. While specific quantitative data for this compound is limited, studies on related compounds like kaempferol-3-O-glucoside have shown potent antioxidant activity. For instance, kaempferol-3-O-glucoside exhibited a DPPH radical-scavenging activity with an IC50 value of 13.41 ± 0.64 µg/mL.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacological screening of kaempferol glycosides.

Cell Culture and Viability Assay
  • Cell Line: RAW 264.7 macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. CCK-8 solution is then added to each well, and the absorbance is measured at 450 nm using a microplate reader.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • ELISA for Cytokines and Prostaglandins: The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis
  • Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using the Bradford or BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, p-p38, p-JNK, p-ERK, p-Akt, iNOS, COX-2, and β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological screening of a natural compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound_Isolation Isolation & Purification Cytotoxicity_Assay Cytotoxicity Assay (e.g., CCK-8) Compound_Isolation->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (NO, ELISA) Cytotoxicity_Assay->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH) Cytotoxicity_Assay->Antioxidant_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Anti_inflammatory_Assay->Western_Blot Animal_Model Animal Model of Disease (e.g., LPS-induced inflammation) Antioxidant_Assay->Animal_Model Western_Blot->Animal_Model Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Efficacy_Testing Efficacy & Toxicity Testing Animal_Model->Efficacy_Testing

General Pharmacological Screening Workflow.

Conclusion and Future Directions

This compound and its analogs present a promising scaffold for the development of novel anti-inflammatory and antioxidant agents. The available data robustly supports its mechanism of action through the inhibition of the NF-κB, MAPKs, and Akt signaling pathways.

Future research should focus on:

  • In vivo efficacy studies: To validate the in vitro findings in relevant animal models of inflammatory diseases.

  • Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Structure-activity relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

  • Toxicological evaluation: To assess the safety profile of the compound for potential therapeutic use.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound as a potential therapeutic candidate.

References

In-Depth Technical Guide: Antioxidant Properties of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in various plant sources, including red tomatoes. As a member of the flavonoid family, it is structurally related to kaempferol, a well-researched flavonol known for its antioxidant properties. The glycosidic substitution patterns on the kaempferol backbone are critical in determining the molecule's bioavailability, solubility, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the antioxidant properties of Kaempferol 3-O-rutinoside 7-O-glucoside, with a focus on available quantitative data for structurally similar compounds, detailed experimental methodologies, and the underlying signaling pathways.

Note: Direct quantitative antioxidant data for this compound is limited in publicly available scientific literature. Therefore, this guide presents data for the closely related compound, Kaempferol 3-O-rutinoside, to provide a substantive reference point for researchers.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for Kaempferol 3-O-rutinoside.

Table 1: In Vitro Antioxidant Activity of Kaempferol 3-O-rutinoside

AssayCompoundIC50 / Activity ValueReference CompoundIC50 of ReferenceSource (if available)
DPPH Radical ScavengingKaempferol 3-O-rutinoside15.74 ppm--[1]
DPPH Radical ScavengingKaempferol 3-O-rutinoside56.10 ppm--[2]

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. ppm: parts per million

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for key experiments commonly cited in the evaluation of flavonoid antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in its absorbance at a characteristic wavelength.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compound, this compound, is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Principle: The antioxidant donates a hydrogen atom or an electron to the ABTS•+, leading to a decolorization of the solution, which is measured by a decrease in absorbance.

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Principle: The assay is based on the reduction of the colorless Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex by antioxidants at low pH. The change in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • Reaction: A small volume of the sample solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at a specific wavelength (typically 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant, typically FeSO₄·7H₂O, and the results are often expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of kaempferol and its glycosides are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1).

Nrf2_Pathway K7G Kaempferol 3-O-rutinoside 7-O-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex K7G->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE binds HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 activates transcription Cytoprotection Cellular Protection & Antioxidant Response HO1->Cytoprotection leads to

Nrf2/HO-1 Antioxidant Signaling Pathway
MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in inflammatory responses, which are often linked to oxidative stress. Oxidative stress can activate MAPKs, which in turn can lead to the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Kaempferol and its derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.

MAPK_NFkB_Pathway K7G Kaempferol 3-O-rutinoside 7-O-glucoside MAPK MAPK Activation (e.g., p38, JNK, ERK) K7G->MAPK inhibits IKK IKK Activation K7G->IKK inhibits ROS_Inflammatory Oxidative Stress & Inflammatory Stimuli ROS_Inflammatory->MAPK ROS_Inflammatory->IKK MAPK->IKK activates IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_complex NF-κB/IκBα Complex NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus ProInflammatory_genes Pro-inflammatory Gene Expression NFkB_n->ProInflammatory_genes activates Inflammation Inflammation ProInflammatory_genes->Inflammation leads to

MAPK/NF-κB Inflammatory Pathway

Experimental Workflow Visualization

A generalized workflow for the in vitro assessment of antioxidant properties is depicted below.

Experimental_Workflow Start Start: Test Compound (this compound) SamplePrep Sample Preparation (Dissolution & Serial Dilution) Start->SamplePrep AssaySelection Selection of Antioxidant Assays SamplePrep->AssaySelection DPPH DPPH Assay AssaySelection->DPPH ABTS ABTS Assay AssaySelection->ABTS FRAP FRAP Assay AssaySelection->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement DataAnalysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->DataAnalysis Results Results Interpretation & Comparison with Standards DataAnalysis->Results

General Workflow for In Vitro Antioxidant Assays

Conclusion

While specific quantitative data on the antioxidant properties of this compound are not yet widely available, the existing information on the closely related Kaempferol 3-O-rutinoside suggests potential antioxidant activity. The provided experimental protocols offer a standardized framework for the in vitro evaluation of this compound. Furthermore, the likely involvement of the Nrf2/HO-1 and MAPK/NF-κB signaling pathways provides a basis for investigating its cellular mechanisms of action. Further research is warranted to fully elucidate the antioxidant profile of this compound and its potential applications in drug development and nutritional science.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the anti-inflammatory mechanisms of Kaempferol 3-O-rutinoside 7-O-glucoside and its structurally similar analogue, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG). The document consolidates findings from preclinical studies, presenting quantitative data on the compound's efficacy, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Anti-inflammatory Activity

Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), isolated from Hosta plantaginea flowers, has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that KGG concentration-dependently suppresses the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1]. This inhibitory action is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1].

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of KGG on the production of various pro-inflammatory molecules in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibition of NO and PGE2 Production by KGG

Concentration (µM)NO Inhibition (%)PGE2 Inhibition (%)
1.25Data not specifiedData not specified
2.5Data not specifiedData not specified
5Data not specifiedData not specified

Note: While the source indicates concentration-dependent inhibition, specific percentage values were not provided in the abstract.

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by KGG

Concentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
1.25Data not specifiedData not specifiedData not specified
2.5Data not specifiedData not specifiedData not specified
5Data not specifiedData not specifiedData not specified

Note: While the source indicates concentration-dependent inhibition, specific percentage values were not provided in the abstract.

Molecular Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of KGG are mediated through the suppression of multiple key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) pathways.

NF-κB Signaling Pathway

KGG inhibits the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα)[1]. By enhancing the protein expression of IκBα, KGG effectively blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes[1].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK KGG KGG KGG->IKK Inhibits IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_p65 NF-κB (p65/p50) Translocation IκBα->NFκB_p65 Nucleus Nucleus NFκB_p65->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Activates MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK KGG KGG p38 p38 MAPK Phosphorylation KGG->p38 Inhibits JNK JNK Phosphorylation KGG->JNK Inhibits ERK ERK Phosphorylation KGG->ERK Inhibits MAPKKK->p38 MAPKKK->JNK MAPKKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Inflammatory_Genes Akt_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K KGG KGG Akt Akt Phosphorylation KGG->Akt Inhibits PI3K->Akt Downstream Downstream Inflammatory Mediators Akt->Downstream Experimental_Workflow Start RAW 264.7 Cell Culture Pretreat Pre-treatment with KGG Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Incubate Incubation (24h) Stimulate->Incubate Harvest Harvest Supernatant & Cell Lysate Incubate->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Lysate_Analysis Cell Lysate Analysis Harvest->Lysate_Analysis NO_Assay Griess Assay (NO) Supernatant_Analysis->NO_Assay ELISA ELISA (TNF-α, IL-1β, IL-6) Supernatant_Analysis->ELISA Western_Blot Western Blot (Protein Expression) Lysate_Analysis->Western_Blot

References

A Comprehensive Technical Guide to the Chemical Characterization of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characterization of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a significant flavonoid glycoside found in various plant species, including tomatoes and sweet cherries.[1] This document details the analytical techniques employed for its identification and quantification, its physicochemical properties, and its potential biological activities, with a focus on its role in inflammatory signaling pathways.

Chemical Structure and Properties

Kaempferol 3-O-rutinoside 7-O-glucoside is a complex flavonoid composed of a kaempferol aglycone linked to a rutinoside (rhamnose and glucose) moiety at the 3-position and a glucoside moiety at the 7-position. Its chemical structure is fundamental to its biological activity and analytical behavior.

Molecular Formula: C₃₃H₄₀O₂₀[1]

Molecular Weight: 756.66 g/mol [1]

Basic Structure:

Caption: Chemical structure of this compound.

Analytical Characterization

The structural elucidation and quantification of this compound are primarily achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the separation and quantification of this compound.

Table 1: Typical HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)[2]
Flow Rate 1.0 mL/min
Detection UV at 265 nm[2]
Injection Volume 20 µL
Column Temperature 30 °C
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and structural analysis of this compound.

Table 2: Predicted Mass Spectrometry Data

Ionization ModeIonm/z (predicted)Fragmentation Pattern
Positive ESI [M+H]⁺757.2189Loss of glucosyl (162 Da), rutinosyl (308 Da) moieties
Negative ESI [M-H]⁻755.2038Loss of glucosyl, rutinosyl moieties, and aglycone fragments

The fragmentation pattern in MS/MS experiments is crucial for confirming the identity and glycosylation positions. The initial loss of the terminal rhamnose from the rutinoside moiety is a characteristic fragmentation, followed by the loss of the glucose from the rutinoside and the glucose at the 7-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)CarbonPredicted δ (ppm)
Kaempferol Aglycone Rutinoside Moiety
C-2~157.0Glc-1''~101.0
C-3~133.5Glc-2''~74.0
C-4~177.5Glc-3''~76.5
C-5~161.5Glc-4''~70.0
C-6~99.0Glc-5''~76.0
C-7~164.0Glc-6''~67.0
C-8~94.0Rha-1'''~101.5
C-9~156.5Rha-2'''~70.5
C-10~104.0Rha-3'''~71.0
C-1'~121.0Rha-4'''~72.0
C-2', 6'~131.0Rha-5'''~68.5
C-3', 5'~115.5Rha-6'''~18.0
C-4'~160.0Glucoside Moiety (at C-7)
Glc-1''''~100.0
Glc-2''''~73.5
Glc-3''''~77.0
Glc-4''''~69.5
Glc-5''''~75.5
Glc-6''''~60.5

Note: These are approximate values based on related structures and are subject to variation based on experimental conditions.

Experimental Protocols

Sample Preparation for HPLC and LC-MS Analysis
  • Extraction: Plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the aid of sonication or reflux.

  • Filtration: The crude extract is filtered to remove solid debris.

  • Solid-Phase Extraction (SPE): For cleaner samples, the extract can be passed through a C18 SPE cartridge to remove interfering substances. The flavonoid glycosides are eluted with a higher concentration of organic solvent.

  • Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for injection.

NMR Sample Preparation
  • Isolation: The compound of interest is isolated and purified from the plant extract using preparative HPLC.

  • Drying: The purified fraction is thoroughly dried to remove all traces of solvent.

  • Dissolution: The sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.

  • Analysis: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, research on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, provides strong evidence for its anti-inflammatory properties. This analogue has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[3] The mechanism of action involves the suppression of key inflammatory signaling pathways.

Inhibition of NF-κB, MAPK, and Akt Signaling

The anti-inflammatory effects are attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) signaling cascades.[3]

cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK Akt Akt TLR4->Akt IκBα IκBα TLR4->IκBα K3R7G Kaempferol 3-O-rutinoside 7-O-glucoside K3R7G->p38 K3R7G->JNK K3R7G->ERK K3R7G->Akt K3R7G->IκBα ProInflammatory Pro-inflammatory Cytokines & Mediators p38->ProInflammatory JNK->ProInflammatory ERK->ProInflammatory Akt->ProInflammatory NFκB NF-κB IκBα->NFκB Inhibits NFκB->ProInflammatory

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The comprehensive characterization of this compound follows a systematic workflow.

cluster_analysis Analytical Characterization Start Plant Material Extraction Solvent Extraction Start->Extraction Purification Purification (SPE/Prep-HPLC) Extraction->Purification HPLC HPLC-UV Purification->HPLC LCMS LC-MS/MS Purification->LCMS NMR NMR (1H, 13C, 2D) Purification->NMR Bioactivity Biological Activity Assays Purification->Bioactivity Structure Structure Elucidation HPLC->Structure LCMS->Structure NMR->Structure End Comprehensive Profile Structure->End Bioactivity->End

Caption: General experimental workflow for the characterization of this compound.

Conclusion

The chemical characterization of this compound relies on a multi-technique approach, with HPLC, MS, and NMR forming the cornerstone of its analysis. The data presented in this guide provide a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development. The potential anti-inflammatory activity, mediated through the NF-κB, MAPK, and Akt signaling pathways, positions this compound as a promising candidate for further investigation in the development of novel therapeutic agents.

References

The Elusive Flavonoid: A Technical Guide to Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a complex flavonoid glycoside, continues to be a molecule of significant interest in phytochemistry and drug discovery due to its potential therapeutic properties. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, with a focus on its known plant sources, detailed experimental protocols for its isolation and characterization, and an exploration of its associated signaling pathways. While the search for novel plant sources remains ongoing, this document consolidates the established methodologies and data to aid researchers in the effective study of this promising natural product. As of late 2025, published literature has not revealed the discovery of Kaempferol 3-O-rutinoside 7-O-glucoside in entirely new plant species within the past year. However, existing knowledge of its presence in plants such as tomato (Lycopersicon esculentum) and species of the Hosta genus provides a solid foundation for further investigation.

Known Botanical Sources and Quantitative Analysis

This compound has been identified in a limited number of plant species. The most well-documented sources include genetically modified tomatoes and certain species of the Hosta genus.[1] Quantitative data on the concentration of this and related flavonoids are crucial for selecting appropriate starting materials for isolation.

Table 1: Quantitative Analysis of Kaempferol Glycosides in Plant Tissues

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration (mg/g DW)Analytical MethodReference
Lycopersicon esculentumGenetically ModifiedFruit PeelThis compoundData not specifiedHPLC-QqQ-MS[2]
Osmanthus fragrans'Tianxiang Taige'LeavesKaempferol 3-O-glucoside~1.5HPLC-DAD-ESI-MS[3]
Osmanthus fragrans'Sijigui'LeavesKaempferol 7-O-glucoside~3.0HPLC-DAD-ESI-MS[3]
Osmanthus fragrans'Boye Jingui'LeavesQuercetin 3-O-rutinose (Rutin)~12.5HPLC-DAD-ESI-MS[3]

Note: Data for the target compound is often qualitative. The table includes quantitative data for closely related and co-occurring flavonoids to provide context for phytochemical analysis.

Experimental Protocols: From Extraction to Identification

The isolation and characterization of this compound require a multi-step approach involving extraction, purification, and structural elucidation. The following protocols are synthesized from established methodologies for flavonoid glycosides.

Extraction of Flavonoid Glycosides

This protocol outlines a general procedure for the extraction of flavonoids from dried plant material.

Workflow for Flavonoid Glycoside Extraction

G Start Dried Plant Material Grinding Grind to Fine Powder Start->Grinding Extraction Maceration with 60-80% Ethanol (B145695) (repeated 2-3 times at room temperature) Grinding->Extraction Filtration Filter to Separate Solid Residue Extraction->Filtration Concentration Evaporate Solvent under Reduced Pressure (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract

A generalized workflow for the extraction of flavonoid glycosides from plant material.

Detailed Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, fruits) at room temperature, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction: Macerate the powdered plant material in 60-80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.[4]

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

Purification of the target compound from the crude extract is typically achieved using a combination of chromatographic techniques.

Purification Workflow

G Crude_Extract Crude Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution: Hexane, Ethyl Acetate (B1210297), Methanol) Crude_Extract->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Monitor Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Fractions Containing Target Compound TLC_Analysis->Pooling Sephadex_LH20 Sephadex LH-20 Chromatography (Methanol Elution) Pooling->Sephadex_LH20 Purified_Compound Purified this compound Sephadex_LH20->Purified_Compound

A typical workflow for the purification of this compound.

Detailed Protocol:

  • Silica Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography. The column is typically packed with silica gel (60-120 mesh) and eluted with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, ethyl acetate, and finally mixtures of ethyl acetate and methanol (B129727).

  • Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Fraction Pooling and Further Purification: Pool the fractions containing the compound of interest based on their TLC profiles. Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.[5]

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Elucidation

TechniquePurposeExpected Observations for this compound
UV Spectroscopy Provides information about the flavonoid backbone and substitution pattern.Characteristic absorption maxima for a kaempferol glycoside.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular formula C33H40O20 and fragment ions showing the loss of glucose and rutinose moieties.[2]
¹H-NMR Spectroscopy Provides information on the number and chemical environment of protons.Signals corresponding to the aromatic protons of the kaempferol aglycone and the sugar protons of the rutinoside and glucoside units.
¹³C-NMR Spectroscopy Provides information on the number and chemical environment of carbon atoms.Resonances for the carbons of the kaempferol backbone and the sugar moieties.

Associated Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, reveals its anti-inflammatory effects are mediated through the suppression of the NF-κB, MAPKs, and Akt signaling pathways.[6]

Inhibition of Pro-inflammatory Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Kaempferol glycosides have been shown to inhibit the phosphorylation of key proteins in the NF-κB, MAPK, and Akt pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

G cluster_0 Kaempferol Glycoside Action K_Glycoside Kaempferol 3-O-rutinoside 7-O-glucoside (and related compounds) MAPK MAPK K_Glycoside->MAPK inhibits phosphorylation Akt Akt K_Glycoside->Akt inhibits phosphorylation Ikk Ikk K_Glycoside->Ikk inhibits phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->Akt TLR4->Ikk Inflammatory_Mediators Inflammatory_Mediators MAPK->Inflammatory_Mediators promotes production of Akt->Inflammatory_Mediators promotes production of IkB IkB Ikk->IkB inhibits NFkB NFkB NFkB->Inflammatory_Mediators promotes transcription of Inflammation Inflammation Inflammatory_Mediators->Inflammation

References

An In-depth Technical Guide to the Physicochemical Properties of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its role in modulating key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of Kaempferol 3-O-rutinoside 7-O-glucoside are summarized below. These properties are critical for its identification, purification, and formulation in research and development settings.

General Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms Kaempferol-3-rhamnoglucoside-7-glucoside[1]
CAS Number 34336-18-0[1][2][3][4]
Molecular Formula C₃₃H₄₀O₂₀[1][2][5]
Molecular Weight 756.66 g/mol [1][2][5]
Appearance Powder[1]
Solubility
SolventSolubilitySource
Methanol (B129727) Soluble[1][2][6]
Water Soluble[1][2]
DMSO Soluble[1][2][6][7]
Pyridine Soluble[6]
Ethanol (B145695) Soluble[6]
Chloroform Soluble[4][7]
Dichloromethane Soluble[4][7]
Ethyl Acetate Soluble[4][7]
Acetone Soluble[4][7]
Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of this compound.

1.3.1. UV-Visible Spectroscopy

The UV-Vis spectrum of flavonoid glycosides is characterized by two major absorption bands. For kaempferol glycosides, these typically appear in the ranges of 250-270 nm (Band II, from the A-ring) and 340-370 nm (Band I, from the B-ring). Specific lambda-max values for this compound have been reported in the literature, with one study on compounds from Gynura divaricata leaves showing UV λmax at 265 and 347 nm for a compound identified as a kaempferol glycoside derivative[8]. Another source provides a UV spectrum for a similar compound, kaempferol 3-O-{β-d-glucopyranosyl(1 → 2)-[α-l-rhamonopyranosyl(1→6)]-β-d-galactopyranoside}, which can offer comparative insights[9].

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of complex natural products. While specific ¹H and ¹³C NMR data for this compound is available, detailed data for the closely related Kaempferol 3-O-rutinoside provides valuable reference points for the kaempferol and rutinoside moieties.[10]

Table of ¹H and ¹³C NMR Chemical Shifts for Kaempferol 3-O-rutinoside (in DMSO-d₆) [10]

Position¹³C (δ ppm)¹H (δ ppm, J in Hz)
Kaempferol Aglycone
2157.15
3133.61
4177.64
5161.57
699.556.18 (d)
7166.16
894.396.40 (d)
9157.04
10103.95
1'121.26
2'131.287.98 (d, 8.69)
3'115.596.89 (d, 8.69)
4'160.51
5'115.596.89 (d, 8.69)
6'131.287.98 (d, 8.69)
Glucose (at 3-O)
1''101.965.30 (d, 7.30)
2''74.63
3''76.84
4''70.79
5''76.16
6''67.36
Rhamnose (at 6''-O)
1'''101.264.39 (s)
2'''70.34
3'''71.05
4'''72.30
5'''68.71
6'''18.330.99 (d, 6.06)

Note: The numbering of the sugar moieties may vary depending on the specific glycosylation pattern. The addition of a glucoside at the 7-O position would introduce an additional set of sugar signals.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique. The fragmentation typically involves the loss of the sugar moieties. The mass fragment pattern for Kaempferol 3-O-rutinoside has been reported to show a molecular ion peak and fragment ions corresponding to the loss of the rutinoside group, resulting in the kaempferol aglycone.[2][11]

Experimental Protocols

Isolation and Purification

This compound can be isolated from various plant sources. A general workflow for its extraction and purification is outlined below.

experimental_workflow plant_material Plant Material (e.g., leaves, flowers) extraction Extraction (e.g., with 60% ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (under reduced pressure) filtration->concentration partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->partitioning chromatography1 Column Chromatography (e.g., Sephadex LH-20) partitioning->chromatography1 fraction_collection Fraction Collection chromatography1->fraction_collection chromatography2 Further Chromatographic Purification (e.g., Silica (B1680970) Gel, RP-HPLC) fraction_collection->chromatography2 purity_check Purity Assessment (e.g., HPLC, LC-MS) chromatography2->purity_check isolated_compound Isolated this compound purity_check->isolated_compound

General workflow for the isolation and purification of this compound.

A detailed protocol for the isolation of kaempferol glycosides from the leaves and twigs of Lindera neesiana involves the following steps[12]:

  • Extraction : The dried plant material is extracted with 60% ethanol at room temperature.

  • Concentration : The filtered extracts are combined and evaporated under reduced pressure.

  • Fractionation : The crude extract is suspended in water and subjected to column chromatography on MCI gel, eluting with a stepwise gradient of methanol in water.

  • Purification : The resulting fractions are further purified using column chromatography on Sephadex LH-20, ODS, and silica gel with various solvent systems (e.g., CH₂Cl₂:MeOH:H₂O).[12]

Another method for preparing Kaempferol-3-O-rutinoside involves enzymatic hydrolysis of its glycosides from a plant extract, followed by purification using silica gel column chromatography.[13]

Cell Culture and Viability Assay

To investigate the biological activity of this compound, in vitro studies are often conducted using cell lines such as RAW 264.7 macrophages.

  • Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay : The cytotoxicity of the compound is assessed using an MTT or CCK-8 assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period. The cell viability is then determined spectrophotometrically.[1][5]

Measurement of Inflammatory Mediators

The anti-inflammatory effects can be evaluated by measuring the levels of inflammatory mediators.

  • Nitric Oxide (NO) Assay : NO production in the culture supernatants is measured using the Griess reagent.

  • ELISA for Cytokines : The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[1][5]

Western Blot Analysis

Western blotting is used to determine the expression levels of key proteins in signaling pathways.

  • Protein Extraction : Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer : Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, p-Akt, iNOS, COX-2) and a loading control (e.g., β-actin).

  • Detection : After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[1][5]

Biological Activity and Signaling Pathways

Kaempferol and its glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[7][14] A study on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages.[1][5] KGG was found to inhibit the production of NO, PGE₂, TNF-α, IL-1β, and IL-6.[1][5] This anti-inflammatory activity is mediated through the suppression of the NF-κB, MAPK, and Akt signaling pathways.[1][5]

Inhibition of NF-κB, MAPK, and Akt Signaling Pathways

The proposed mechanism of action involves the inhibition of key inflammatory signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Akt_pathway Akt Pathway TLR4->Akt_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Akt Akt Akt_pathway->Akt p65_IkB p65 IκBα NFkB_pathway->p65_IkB IkB IκBα p65 p65 p65_nuc p65 p65->p65_nuc translocation p65_IkB->p65 degradation of IκBα DNA DNA p65_nuc->DNA inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->inflammatory_genes KGG Kaempferol 3-O-rutinoside 7-O-glucoside KGG->MAPK_pathway inhibits KGG->Akt_pathway inhibits KGG->p65_IkB inhibits degradation

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction and purification of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a flavonoid glycoside with significant therapeutic potential. The methodology herein is a synthesized approach based on established techniques for the isolation of flavonoid glycosides from plant matrices. The protocol details a multi-step process commencing with solvent extraction from the plant material, followed by a series of chromatographic purification steps including polyamide column chromatography, Sephadex LH-20 gel filtration, and preparative High-Performance Liquid Chromatography (prep-HPLC) to yield a high-purity final product. This guide is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Kaempferol 3-O-rutinoside 7-O-glucoside is a complex flavonoid glycoside found in various medicinal plants. Flavonoids and their glycosidic derivatives are a major class of plant secondary metabolites, well-regarded for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The intricate structure of this compound, featuring multiple sugar moieties, necessitates a robust and systematic approach for its extraction and purification to ensure high purity for analytical and preclinical investigations. This protocol outlines a reproducible workflow designed to isolate this specific compound from a complex plant extract.

Materials and Reagents

  • Plant Material: Dried and powdered plant material known to contain this compound.

  • Solvents (Analytical or HPLC grade):

  • Stationary Phases:

    • Polyamide resin (100-200 mesh)

    • Sephadex LH-20

    • C18 reversed-phase silica (B1680970) gel for preparative HPLC

  • Apparatus:

    • Soxhlet extractor or ultrasonic bath

    • Rotary evaporator

    • Glass columns for chromatography

    • Preparative HPLC system with a UV detector

    • Freeze dryer (Lyophilizer)

    • Analytical HPLC system for purity assessment

    • NMR and Mass Spectrometer for structural elucidation

Experimental Protocols

Extraction of Crude Flavonoids
  • Maceration/Soxhlet Extraction:

    • Weigh 1 kg of dried, powdered plant material.

    • Extract the powder with 80% ethanol (10 L) using a Soxhlet apparatus for 6-8 hours. Alternatively, perform maceration with sonication at room temperature three times (3 x 10 L, 24 hours each).[1]

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a viscous crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 1 L of deionized water.

    • Perform successive liquid-liquid partitioning with an equal volume of:

      • Petroleum ether (to remove non-polar compounds like fats and chlorophylls).

      • Ethyl acetate.

      • n-Butanol.

    • The target compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Purification of this compound

The purification process involves a multi-step chromatographic approach to separate the target compound from other co-extracted flavonoids and impurities.

  • Column Packing: Prepare a glass column (e.g., 5 cm diameter x 50 cm length) with polyamide resin slurried in ethanol.

  • Sample Loading: Dissolve the dried n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel or polyamide. Once dried, carefully load the sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 100% ethanol).

  • Fraction Collection: Collect fractions of 200 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v).

  • Pooling: Combine the fractions containing the target compound based on the TLC profile. Concentrate the pooled fractions to dryness.

  • Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column (e.g., 2.5 cm diameter x 100 cm length).

  • Sample Application: Dissolve the semi-purified extract from the polyamide column in a small volume of methanol.

  • Isocratic Elution: Elute the column with methanol as the mobile phase.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor using TLC or analytical HPLC. Combine the fractions enriched with this compound.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Flow Rate: 10-15 mL/min.

    • Detection: UV detector at a wavelength of 265 nm or 350 nm.

  • Sample Injection: Dissolve the further purified fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Gradient Elution: A typical gradient might be:

    • 0-10 min: 10-25% A

    • 10-40 min: 25-50% A

    • 40-45 min: 50-10% A (wash and re-equilibration) (Note: The gradient should be optimized based on analytical HPLC runs of the sample.)

  • Peak Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Remove the organic solvent from the collected fraction using a rotary evaporator and then lyophilize to obtain the pure compound as a powder.

Purity Assessment and Structural Elucidation
  • Purity: The purity of the final compound should be assessed by analytical HPLC-UV. A purity of >95% is generally considered acceptable for biological assays.

  • Structural Confirmation: The identity of the isolated compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).

Data Presentation

The following table provides illustrative quantitative data for the extraction and purification of this compound, based on typical yields and purities achieved for similar flavonoid glycosides.

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude 80% Ethanol Extract 1000 (Dried Plant)150~5
n-Butanol Fraction 15035~15
Polyamide Column Fraction 358~40
Sephadex LH-20 Fraction 81.5~75
Preparative HPLC Purified Compound 1.50.05>95

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Extraction_Purification_Workflow Plant Dried Plant Material Extraction 80% Ethanol Extraction Plant->Extraction Solvent Partition Liquid-Liquid Partitioning (n-Butanol Fraction) Extraction->Partition Crude Extract Polyamide Polyamide Column Chromatography Partition->Polyamide Enriched Extract Sephadex Sephadex LH-20 Gel Filtration Polyamide->Sephadex Semi-purified Fraction Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Further Purified Fraction Pure_Compound Pure Kaempferol 3-O-rutinoside 7-O-glucoside Prep_HPLC->Pure_Compound Isolated Compound

Caption: Workflow for the extraction and purification of this compound.

Note: As this document details a chemical extraction and purification protocol, a signaling pathway diagram is not applicable. The provided diagram illustrates the logical experimental workflow.

References

Application Note: HPLC-UV Method for the Quantification of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the development of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Kaempferol 3-O-rutinoside 7-O-glucoside. This flavonol glycoside, found in various plant species, is of increasing interest for its potential pharmacological activities. The provided method is intended as a robust starting point for researchers requiring accurate and precise quantification of this compound in various matrices, such as plant extracts and formulated products. The protocol covers instrumentation, chromatographic conditions, sample preparation, and method validation parameters based on established analytical practices for similar flavonoid glycosides.

Introduction

This compound is a complex flavonoid glycoside with the chemical formula C₃₃H₄₀O₂₀ and a molecular weight of 756.66 g/mol [1]. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant and other health-promoting properties[2]. Accurate quantification of specific flavonoid glycosides like this compound is essential for the standardization of herbal extracts, quality control of natural products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, reliable, and cost-effective technique for the analysis of these compounds[1][3]. This application note provides a comprehensive methodology for the development and validation of an HPLC-UV method for this specific analyte.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoid glycosides[4].

  • Chemicals and Reagents:

    • This compound reference standard (>95% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid or Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

  • Solubility: this compound is soluble in methanol, water, and DMSO[1].

Chromatographic Conditions

The following conditions are a recommended starting point for method development and optimization.

ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 1 for a typical gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 275 nm and 336 nm (based on spectral data)
Run Time Approximately 30 minutes

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
206040
254060
289010
309010

Note: The gradient may require optimization depending on the sample matrix and co-eluting compounds.

Preparation of Standard Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in methanol. A series of working standard solutions of different concentrations can then be prepared by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid plant matrix. The protocol should be optimized for the specific sample type.

  • Extraction: Accurately weigh a known amount of the homogenized and dried sample (e.g., 1 g) into a suitable flask. Add a known volume of extraction solvent (e.g., 20 mL of 80% methanol in water).

  • Sonication/Maceration: Sonicate the mixture for 30-60 minutes or perform maceration with agitation for several hours to ensure efficient extraction.

  • Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Precision: The precision of the method should be determined by performing repeated analyses of the same sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy of the method can be determined by performing recovery studies. A known amount of the standard is added to a sample, and the recovery of the analyte is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Table 2: Typical Method Validation Parameters for Flavonoid Glycoside Quantification

ParameterTypical Value/Range
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 95 - 105%
LOD 0.1 - 0.5 µg/mL
LOQ 0.3 - 1.5 µg/mL

Note: These values are indicative and will need to be experimentally determined for the specific method and instrumentation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Example of Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.212500010
Standard 215.225100020
Sample A15.318750015
Sample B15.2980007.8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Validation sample Plant Material / Product extraction Extraction with 80% Methanol sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column) filtration->hplc standard Reference Standard stock Stock Solution (1 mg/mL) standard->stock working_std Working Standards stock->working_std working_std->hplc calibration Calibration Curve working_std->calibration detection UV Detection (275/336 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration integration->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation

Caption: HPLC-UV analysis workflow for this compound.

Logical Relationship of Method Validation

validation_relationship cluster_attributes Performance Characteristics cluster_parameters Validation Parameters method Developed HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy sensitivity Sensitivity method->sensitivity method->sensitivity r_squared linearity->r_squared rsd %RSD precision->rsd recovery %Recovery accuracy->recovery lod LOD sensitivity->lod loq LOQ sensitivity->loq

References

Application Note: Quantitative Analysis of Kaempferol 3-O-rutinoside 7-O-glucoside in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kaempferol 3-O-rutinoside 7-O-glucoside in plant extracts. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for its performance, ensuring accurate and reliable quantification for researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid glycoside found in various plant species. Flavonoids are a class of secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the analysis of phytochemicals in complex matrices like plant extracts.[2][3] This document provides a comprehensive protocol for the analysis of this compound, enabling researchers to reliably determine its concentration in their samples.

Experimental Protocols

Sample Preparation: Extraction of Flavonoids from Plant Material

Proper sample preparation is critical to ensure the accurate quantification of the target analyte. The following protocol outlines a general procedure for the extraction of flavonoids from dried plant material.[4][5]

Materials:

  • Dried and powdered plant material

  • 80% Methanol (MeOH) in water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: A C18 reversed-phase column is typically used for the separation of flavonoids.[6]

ParameterValue
Column C18, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 30°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 10
15.0 50
20.0 90
25.0 90
25.1 10

| 30.0 | 10 |

Mass Spectrometry Conditions: The mass spectrometer should be operated in negative ionization mode, which is generally suitable for flavonoids.[6] The Multiple Reaction Monitoring (MRM) mode is used for quantification due to its high selectivity and sensitivity.[3]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 4.0 kV
Source Temp. 120°C
Desolvation Temp. 350°C
Gas Flow Instrument Dependent

Table 2: MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 755.2 284.0 Optimized by user

| Internal Standard (e.g., Rutin-d3) | 613.1 | 300.0 | Optimized by user |

Note: The precursor ion for this compound is the [M-H]⁻ ion. The product ion at m/z 284.0 corresponds to the aglycone fragment (Kaempferol) after the loss of the rutinoside and glucoside moieties.[7][8] Collision energy should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The analytical method should be validated according to established guidelines to ensure its reliability.[9][10] Key validation parameters are summarized below.

Table 3: Method Validation Parameters

Parameter Acceptance Criteria Example Result
Linearity (R²) > 0.99 0.998
Limit of Detection (LOD) S/N ≥ 3 0.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10 2.0 ng/mL
Precision (%RSD) < 15% < 10%
Accuracy (% Recovery) 80 - 120% 95 - 105%

| Specificity | No interference at RT | No interference observed |

Quantitative Data

The concentration of this compound in the plant extracts can be determined using a calibration curve prepared with a certified reference standard.

Table 4: Example Quantitative Results

Sample ID Concentration (µg/g of dry plant material) %RSD (n=3)
Plant Extract A 152.4 3.2
Plant Extract B 87.9 4.5

| Plant Extract C | 210.1 | 2.8 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Dried Plant Material extract Ultrasonic Extraction with 80% MeOH weigh->extract centrifuge Centrifugation extract->centrifuge filter Syringe Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms quant Quantification using Calibration Curve ms->quant report Reporting Results quant->report

Caption: Experimental Workflow for LC-MS/MS Analysis.

validation_workflow cluster_validation Method Validation linearity Linearity & Range specificity Specificity linearity->specificity accuracy Accuracy (Recovery) specificity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Key Steps in Method Validation.

References

Application Notes and Protocols: Kaempferol 3-O-rutinoside 7-O-glucoside as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in a variety of plant sources, including red tomatoes and sweet cherries.[1][][3] As a member of the flavonol class of polyphenols, it and its aglycone, kaempferol, are subjects of interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7] Accurate quantification of this compound in natural products, pharmaceuticals, and biological matrices is crucial for research and development. This document provides detailed application notes and protocols for the use of Kaempferol 3-O-rutinoside 7-O-glucoside as an analytical standard.

Physicochemical Properties

A clear understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and use.

PropertyValueReferences
Chemical Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one[]
Synonyms Kaempferol-3-rhamnoglucoside-7-glucoside, Kaempferol 3-O-β-rutinoside 7-O-β-D-glucoside[][8]
CAS Number 34336-18-0[8][9][10][11][12]
Molecular Formula C33H40O20[][8][9][11][12]
Molecular Weight 756.66 g/mol [][8][9][11][12]
Appearance Powder[][10]
Purity >95%, ≥98% (vendor specific)[][10][11][12]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[10]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[9][11]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of DMSO to dissolve the compound, using sonication if necessary.

    • Once fully dissolved, bring the solution to volume with DMSO.

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with the desired solvent.

    • Prepare fresh working solutions daily.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is a common technique for the separation and quantification of flavonoids. The following is a general method that can be optimized for specific matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a quaternary or binary pump, autosampler, and DAD or UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid
Gradient Elution Start with a low percentage of B, increasing to elute the compound. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Diode array detection (DAD) is recommended to assess peak purity. Monitor at the absorbance maxima of this compound (typically around 265 nm and 350 nm).
Injection Volume 10-20 µL

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Construct a calibration curve by injecting a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the prepared sample solutions.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides higher selectivity and sensitivity for the analysis of complex samples.[13][14][15]

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC or HPLC system.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid.
Gradient Elution Similar to HPLC method, but can be faster with UHPLC.
Flow Rate 0.2-0.4 mL/min.
MS Detector Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), or Orbitrap.
Ionization Mode Electrospray Ionization (ESI), negative ion mode is often preferred for flavonoids.
MS Parameters Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and compound.
Data Acquisition Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Expected Mass Spectra Data:

Ionm/z
[M-H]⁻ 755.21
Fragment Ions Successive loss of glycosidic units (rutinose and glucose) and fragmentation of the kaempferol aglycone. Key fragments for kaempferol aglycone are observed around m/z 284/285.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of the analytical standard.

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer 400 MHz or higher field strength.
Solvent DMSO-d6 is commonly used to observe exchangeable protons.
Experiments 1H NMR, 13C NMR, COSY, HSQC, HMBC.

Key Spectral Features:

  • ¹H NMR: Aromatic protons of the kaempferol backbone, and signals corresponding to the sugar moieties (rutinose and glucoside).

  • ¹³C NMR: Carbon signals for the kaempferol skeleton and the attached sugar units. The chemical shifts of the carbons at the points of glycosylation (C3 and C7) are indicative of the substitution pattern.

Signaling Pathways and Biological Context

The aglycone of the standard, kaempferol, is known to modulate various cellular signaling pathways, which is relevant for researchers in drug development.[4][5][6][16]

PI3K/Akt Signaling Pathway: Kaempferol has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[5][16] This inhibition can lead to downstream apoptotic effects in cancer cells.[16]

PI3K_Akt_Pathway K Kaempferol PI3K PI3K K->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Kaempferol's inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway: Kaempferol can also attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, which are involved in cell proliferation and metastasis.[6]

MAPK_ERK_Pathway K Kaempferol MAPK_cascade MAPK Cascade (e.g., ERK) K->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 MMPs MMPs AP1->MMPs Metastasis Metastasis MMPs->Metastasis

Caption: Kaempferol's attenuation of the MAPK/ERK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

Experimental_Workflow Sample Sample Collection (e.g., Plant Material, Biological Fluid) Extraction Extraction Sample->Extraction Purification Sample Clean-up / Purification (e.g., SPE) Extraction->Purification Analysis LC-MS/MS or HPLC Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Final Result Quantification->Result

Caption: General workflow for sample analysis.

References

Application of Kaempferol 3-O-rutinoside 7-O-glucoside in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in various plants, including red tomatoes and Hosta plantaginea[1][2]. Flavonoids are a class of secondary plant metabolites well-regarded for their diverse bioactive properties. Kaempferol and its glycosides, in particular, have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects[3]. This document provides detailed application notes and experimental protocols for the use of Kaempferol 3-O-rutinoside 7-O-glucoside in cell-based assays.

It is important to note that while this compound has been identified in several plant species, detailed cell-based assay data for the purified compound is limited. Much of the specific quantitative data and mechanistic insights provided herein are derived from studies on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG). Researchers should consider this information as a strong starting point for their own investigations and validate these findings for this compound.

Application Notes

Anti-Inflammatory Activity

Kaempferol glycosides have demonstrated potent anti-inflammatory properties. The analogous compound, KGG, has been shown to exert its anti-inflammatory effects by suppressing key signaling pathways, including NF-κB, MAPKs, and Akt in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[4][5].

Mechanism of Action: In LPS-stimulated macrophages, KGG concentration-dependently inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6[4]. This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4]. Mechanistically, KGG attenuates the phosphorylation of key signaling proteins, including NF-κB p65, IκB, p38 MAPK, JNK, Erk, and Akt[4].

Antioxidant Activity
Cell Viability and Cytotoxicity

When evaluating the biological activity of any compound, it is crucial to assess its potential cytotoxicity to ensure that the observed effects are not due to cell death. In studies with the related compound KGG, it was found to have no significant cytotoxicity in RAW 264.7 cells at concentrations effective for anti-inflammatory activity (up to 40 μM)[4]. This suggests a favorable therapeutic window for this class of compounds.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of the analogous compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibition of Pro-inflammatory Mediators by KGG

MediatorConcentration of KGGInhibition (%)
Nitric Oxide (NO)1.25 µMData not specified
2.5 µMData not specified
5 µMData not specified
Prostaglandin E2 (PGE2)1.25 µMData not specified
2.5 µMData not specified
5 µMData not specified
TNF-α1.25 µMData not specified
2.5 µMData not specified
5 µMData not specified
IL-1β1.25 µMData not specified
2.5 µMData not specified
5 µMData not specified
IL-61.25 µMData not specified
2.5 µMData not specified
5 µMData not specified
Note: The source article states concentration-dependent inhibition but does not provide specific percentage values in the abstract.[4]

Table 2: Effect of KGG on the Phosphorylation of Signaling Proteins

Phosphorylated ProteinConcentration of KGGEffect
p-NF-κB p651.25, 2.5, 5 µMSignificantly attenuated
p-IκB1.25, 2.5, 5 µMSignificantly attenuated
p-p38 MAPK1.25, 2.5, 5 µMSignificantly attenuated
p-JNK1.25, 2.5, 5 µMSignificantly attenuated
p-Erk1.25, 2.5, 5 µMSignificantly attenuated
p-Akt1.25, 2.5, 5 µMSignificantly attenuated
Note: The source article indicates a significant, concentration-dependent attenuation of phosphorylation.[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator[7].

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours)[7].

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C[7].

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[7].

  • Measure the absorbance at 540-570 nm using a microplate reader[7].

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the intracellular ROS levels using the fluorescent probe DCFH-DA.

Materials:

  • Cells

  • Complete culture medium

  • This compound

  • ROS inducer (e.g., H2O2 or LPS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

  • PBS

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with this compound for a specified time.

  • Induce oxidative stress by adding an ROS inducer.

  • Remove the culture medium and wash the cells gently with PBS.

  • Stain the cells with 100 µL of diluted DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add 100 µL of PBS to each well and measure the fluorescence immediately using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

Protocol 3: Western Blot Analysis for MAPK Pathway Activation

This protocol is used to determine the effect of this compound on the phosphorylation of MAPK proteins (p38, ERK, JNK).

Materials:

  • Cells

  • This compound

  • Stimulant (e.g., LPS)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated p38, ERK, JNK)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound, followed by stimulation with LPS.

  • Wash cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated MAPK proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total MAPK proteins for normalization.

Protocol 4: NF-κB Activation Assay (Nuclear Translocation)

This protocol assesses NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells

  • This compound

  • Stimulant (e.g., LPS or TNF-α)

  • Nuclear and cytoplasmic extraction buffers

  • Western blot reagents (as in Protocol 3)

  • Primary antibody against NF-κB p65

Procedure:

  • Culture and treat cells with this compound, followed by stimulation.

  • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using a commercial kit or standard protocols[4].

  • Determine the protein concentration of each fraction.

  • Perform Western blot analysis on both fractions as described in Protocol 3.

  • Probe the membrane with an antibody against NF-κB p65 to detect its presence in the cytoplasmic and nuclear fractions. An increase in nuclear p65 and a decrease in cytoplasmic p65 indicates activation and translocation.

Mandatory Visualization

G cluster_pathway Inhibitory Effect on Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Akt_pathway Akt Pathway TLR4->Akt_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway KGG Kaempferol Glycoside KGG->MAPK_pathway KGG->Akt_pathway KGG->NFkB_pathway Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK_pathway->Pro_inflammatory_mediators p-AP-1 Akt_pathway->NFkB_pathway NFkB_pathway->Pro_inflammatory_mediators p-p65

Caption: Signaling pathway showing the inhibitory effects of Kaempferol Glycoside on inflammatory responses.

G cluster_workflow Cell Viability (MTT) Assay Workflow A Seed Cells (96-well plate) B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance F->G

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: General experimental workflow for Western blot analysis.

References

Application Notes and Protocols for In Vitro Studies Using Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in various plants, including red tomatoes and species of Hosta.[1] Flavonoids, a broad class of plant secondary metabolites, are extensively studied for their diverse pharmacological properties. Kaempferol and its glycosides, in particular, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects.[2][3][4] These notes provide detailed protocols for investigating the in vitro biological activities of Kaempferol 3-O-rutinoside 7-O-glucoside and its analogs, offering a framework for screening and mechanistic studies.

While data on the specific compound this compound is limited, the protocols and data presented herein are based on extensive research conducted on structurally similar kaempferol glycosides. This information serves as a robust starting point for experimental design.

Application 1: Assessment of Anti-inflammatory Activity

One of the most prominent activities of kaempferol glycosides is the modulation of inflammatory pathways. A closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), has been shown to exert potent anti-inflammatory effects by suppressing the NF-κB, MAPKs, and Akt signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][5]

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The diagram below illustrates the key signaling cascades activated by LPS and the putative points of inhibition by kaempferol glycosides.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, Erk) TLR4->MAPK Activates Akt Akt Pathway TLR4->Akt Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates KGG Kaempferol Glycoside KGG->MAPK Inhibits Phosphorylation KGG->Akt Inhibits Phosphorylation KGG->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_p65_nuc->Gene Induces iNOS_COX2 iNOS, COX-2 Gene->iNOS_COX2 Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines

Caption: Simplified LPS-induced pro-inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity of a Kaempferol Glycoside Analog

The following table summarizes the inhibitory effects of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

MediatorCell LineTest CompoundEffective ConcentrationObserved Effect
Nitric Oxide (NO)RAW 264.7KGG1.25, 2.5, 5 µMConcentration-dependent inhibition[2][5]
Prostaglandin E2 (PGE2)RAW 264.7KGG1.25, 2.5, 5 µMConcentration-dependent inhibition[2][5]
TNF-αRAW 264.7KGG1.25, 2.5, 5 µMConcentration-dependent inhibition[2][5]
IL-1βRAW 264.7KGG1.25, 2.5, 5 µMConcentration-dependent inhibition[2]
IL-6RAW 264.7KGG1.25, 2.5, 5 µMConcentration-dependent inhibition[2][5]

Note: KGG showed no cytotoxicity in RAW 264.7 cells at concentrations up to 40 µM.[2][5]

Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol details the measurement of NO production, a key inflammatory mediator, using the Griess reagent.

Principle: LPS stimulates macrophages (e.g., RAW 264.7) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). NO in the culture supernatant is oxidized to nitrite (B80452). The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (or analog)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM medium with 10% FBS

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of the kaempferol glycoside (e.g., 1 µM to 50 µM). Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a nitrite standard curve (e.g., 0-100 µM) using NaNO2 in culture medium.

    • Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Application 2: Assessment of Cytotoxicity

Evaluating the cytotoxic potential of a compound is crucial for drug development. Kaempferol and its glycosides have been shown to inhibit the proliferation of various cancer cell lines.[3]

Experimental Workflow: MTT Assay for Cell Viability

The following diagram outlines the standard workflow for assessing cell viability using the MTT assay.

MTT_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Add Compound (Varying concentrations + Controls) B->C D 4. Incubate (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours, allow formazan (B1609692) formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (Measure at ~570 nm) G->H

Caption: Standard workflow for an MTT-based cell viability assay.
Quantitative Data: Cytotoxicity of Kaempferol and Related Glycosides

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for kaempferol and its derivatives against various cancer cell lines. This data can guide concentration selection for experiments with this compound.

CompoundCell LineCancer TypeIC₅₀ Value
KaempferolMCF-7Breast Cancer90.28 µg/mL (~315 µM)[5]
KaempferolA459Lung Cancer35.80 µg/mL (~125 µM)[5]
KaempferolHepG2Liver Cancer30.92 µM[3]
KaempferolCT26Colon Cancer88.02 µM[3]
KaempferolB16F1Melanoma70.67 µM[3]
Kaempferol-3-O-rutinosideVarious Leukemic LinesLeukemia> 100 µM[3]
Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • This compound

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.

Application 3: Assessment of Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate this activity.

Quantitative Data: Antioxidant Activity of Kaempferol and Related Glycosides

The following table shows the IC₅₀ values for the DPPH radical scavenging activity of kaempferol and a related glucoside, providing a benchmark for assessing the target compound.

CompoundAssayIC₅₀ Value
KaempferolDPPH0.0043 mg/mL (~15.1 µM)[7]
KaempferolDPPH47.93 µM[8]
Kaempferol-3-O-glucosideDPPH13.41 µg/mL (~29.9 µM)[9]
Ascorbic Acid (Standard)DPPH51.99 µg/mL (~295 µM)[9]
Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound and serial dilutions in methanol.

    • Prepare a stock solution of the positive control (e.g., ascorbic acid) and serial dilutions.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (for the blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.

Application 4: Assessment of Enzyme Inhibitory Activity (α-Glucosidase)

Certain kaempferol glycosides are potent inhibitors of enzymes involved in carbohydrate metabolism, such as α-glucosidase.[11] Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose, representing a therapeutic strategy for managing type 2 diabetes. Kaempferol-3-O-rutinoside has been reported to be a potent inhibitor of α-glucosidase, with activity significantly greater than the drug acarbose (B1664774).[11][12]

Protocol: α-Glucosidase Inhibition Assay

Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Acarbose (as a positive control)

  • 96-well microplate

Procedure:

  • Prepare Solutions:

    • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

    • Prepare the enzyme solution (e.g., 0.5 U/mL) and substrate solution (e.g., 1 mM pNPG) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the test compound or positive control at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 20-30 minutes. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the enzyme reaction without an inhibitor, and A_sample is the absorbance with the inhibitor.

    • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

References

Solvents for dissolving Kaempferol 3-O-rutinoside 7-O-glucoside for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in various plant species, including tomatoes.[1] Like other flavonoids, it is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties. These notes provide essential information on the solubility of this compound and protocols for its preparation for research applications.

Solubility of this compound

The solubility of a compound is a critical factor in designing and executing experimental studies. This compound, being a glycoside, exhibits polarity that influences its solubility in different solvents. Generally, flavonoids with sugar moieties are moderately soluble in polar solvents.[2]

Based on available data, this compound is soluble in the following common laboratory solvents. While precise quantitative values are not consistently reported across suppliers, the following table summarizes the known solvents.

SolventTypeNotes
Dimethyl Sulfoxide (DMSO)OrganicCommonly used for preparing stock solutions for in vitro assays.[3][]
MethanolOrganicA suitable solvent for this compound.[3][]
Ethanol (B145695)OrganicAnother organic solvent in which the compound is soluble.
WaterAqueousSoluble in water, which is beneficial for certain biological assays.[3][]
PyridineOrganicListed as a solvent by some suppliers.
ChloroformOrganicMentioned as a potential solvent.
DichloromethaneOrganicMentioned as a potential solvent.
AcetoneOrganicMentioned as a potential solvent.

Note: For aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of a polar organic solvent like DMSO or ethanol before diluting with the aqueous buffer to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common practice for in vitro studies.

Materials:

  • This compound (Molecular Weight: 756.66 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.57 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For 7.57 mg, add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution if necessary.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Application to Cells: Add the prepared working solutions to the cell cultures and incubate for the desired experimental duration.

Potential Signaling Pathway

Research on a structurally similar compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has shown that it exerts anti-inflammatory effects by suppressing key signaling pathways.[5][6] It is plausible that this compound may act through similar mechanisms. The diagram below illustrates the potential inhibitory effect on the NF-κB, MAPKs, and Akt signaling pathways, which are central to the inflammatory response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Akt Akt Receptor->Akt MAPKs MAPKs Receptor->MAPKs IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n p38 p38 MAPKs->p38 JNK JNK MAPKs->JNK ERK ERK MAPKs->ERK Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Transcription Kaempferol Glycoside Kaempferol Glycoside Kaempferol Glycoside->Akt Kaempferol Glycoside->IKK Kaempferol Glycoside->MAPKs

Caption: Potential anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the bioactivity of this compound in a cell-based assay.

G A Compound Procurement This compound B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B D Preparation of Working Solutions (Serial dilution in culture medium) B->D C Cell Culture (Select appropriate cell line) C->D E Cell Treatment (Incubate with compound) D->E F Bioactivity Assay (e.g., Cytotoxicity, Anti-inflammatory) E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of Kaempferol 3-O-rutinoside 7-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside and its derivatives. The methodologies described herein are based on established principles of flavonoid and carbohydrate chemistry, offering a strategic approach to obtaining these complex natural products for research and development purposes.

Introduction

Kaempferol 3-O-rutinoside 7-O-glucoside is a naturally occurring flavonoid glycoside found in various plants. Flavonoids and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The targeted chemical synthesis of these compounds is crucial for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and for providing pure standards for analytical purposes.

This document outlines a multi-step chemical synthesis strategy involving the regioselective protection of the kaempferol aglycone, preparation of activated glycosyl donors, sequential glycosylation reactions, and final deprotection to yield the target molecule.

Synthetic Strategy Overview

The synthesis of this compound requires a strategic approach to regioselectively glycosylate the 3 and 7-hydroxyl groups of the kaempferol backbone. A plausible synthetic pathway involves the following key stages:

  • Protection of Kaempferol: Selective protection of the more reactive hydroxyl groups of kaempferol, particularly the 4'- and 5-OH groups, to direct glycosylation to the desired 3- and 7-positions. Benzyl (B1604629) ethers are commonly used for this purpose due to their stability and ease of removal via hydrogenolysis.

  • Synthesis of Glycosyl Donors: Preparation of activated rutinosyl and glucosyl donors. Peracetylated glycosyl bromides (e.g., acetobromo-α-D-rutinose and acetobromo-α-D-glucose) are common intermediates for Koenigs-Knorr type glycosylations.

  • Stepwise Glycosylation: A sequential glycosylation approach is necessary. This can involve either the initial glycosylation at the 7-position followed by glycosylation at the 3-position, or vice versa. The choice of strategy often depends on the relative reactivity of the hydroxyl groups and the protecting group strategy employed.

  • Deprotection: Removal of all protecting groups from the flavonoid backbone and the sugar moieties to afford the final product.

cluster_0 Synthesis of this compound Kaempferol Kaempferol Protected_Kaempferol 4',5-Di-O-benzyl-kaempferol Kaempferol->Protected_Kaempferol Benzylation Kaempferol_7_Glucoside 4',5-Di-O-benzyl-kaempferol-7-O-tetraacetyl-β-D-glucoside Protected_Kaempferol->Kaempferol_7_Glucoside 7-O-Glycosylation Protected_K7G 3-O-acetyl-4',5-Di-O-benzyl-kaempferol-7-O-tetraacetyl-β-D-glucoside Kaempferol_7_Glucoside->Protected_K7G Acetylation of 3-OH Protected_Final 4',5-Di-O-benzyl-kaempferol-3-O-(peracetyl-rutinoside)-7-O-(peracetyl-glucoside) Protected_K7G->Protected_Final 3-O-Glycosylation Deprotection Final Product: This compound Protected_Final->Deprotection Deprotection (Deacetylation & Debenzylation) Acetobromoglucose Acetobromo-α-D-glucose Acetobromoglucose->Kaempferol_7_Glucoside Acetobromorutinose Acetobromo-α-D-rutinose Acetobromorutinose->Protected_Final

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are generalized procedures based on common methods for flavonoid glycosylation.[1] Researchers should optimize reaction conditions as needed.

Protocol 1: Synthesis of Acetobromo-α-D-rutinose (Rutinosyl Donor)

This protocol describes the preparation of the activated rutinosyl donor.

Materials:

Procedure:

  • Peracetylation of Rutinose:

    • Suspend rutinose in acetic anhydride containing anhydrous sodium acetate.

    • Heat the mixture with stirring until all the solid dissolves.

    • Pour the cooled reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

    • Extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain peracetylated rutinose.

  • Bromination:

    • Dissolve the peracetylated rutinose in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add HBr in glacial acetic acid with stirring.

    • Allow the reaction to proceed until TLC analysis indicates complete conversion of the starting material.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer with cold saturated sodium bicarbonate solution and then with cold water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromo-α-D-rutinose.

    • Purify the product by silica gel column chromatography.

Protocol 2: Stepwise Glycosylation of Kaempferol

This protocol outlines the sequential glycosylation of a protected kaempferol aglycone.

Materials:

  • Kaempferol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Acetobromo-α-D-glucose

  • Acetobromo-α-D-rutinose

  • Silver (I) carbonate or other suitable promoter (e.g., Mercury(II) cyanide)

  • Dichloromethane (DCM, anhydrous) or Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Sodium methoxide (B1231860) in methanol (B129727)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Ethyl acetate

Procedure:

  • Protection of Kaempferol:

    • Dissolve kaempferol in anhydrous DMF.

    • Add anhydrous potassium carbonate and benzyl bromide.

    • Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting 4',5-di-O-benzyl-kaempferol by column chromatography.

  • 7-O-Glucosylation:

    • Dissolve 4',5-di-O-benzyl-kaempferol in anhydrous DCM or toluene.

    • Add activated molecular sieves and stir.

    • Add acetobromo-α-D-glucose and silver (I) carbonate.

    • Stir the reaction mixture in the dark at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite and wash the filter cake with DCM.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the protected kaempferol 7-O-glucoside.

  • 3-O-Rutinosylation:

    • The 3-hydroxyl group of the product from the previous step is now targeted.

    • Dissolve the protected kaempferol 7-O-glucoside in anhydrous DCM.

    • Add activated molecular sieves, acetobromo-α-D-rutinose, and a suitable promoter (e.g., silver triflate or mercury(II) cyanide).

    • Stir the mixture under an inert atmosphere until completion.

    • Work-up and purify as described for the 7-O-glucosylation to yield the fully protected this compound.

  • Deprotection:

    • Deacetylation: Dissolve the fully protected product in methanol and add a catalytic amount of sodium methoxide solution. Stir at room temperature until all acetyl groups are removed (monitor by TLC). Neutralize with a suitable resin.

    • Debenzylation: Dissolve the deacetylated product in a suitable solvent (e.g., methanol/ethyl acetate mixture). Add 10% Pd/C catalyst. Stir the mixture under a hydrogen atmosphere until the benzyl groups are cleaved.

    • Filter the catalyst and concentrate the filtrate to obtain the crude final product.

  • Purification of the Final Product:

    • Purify the crude this compound by preparative HPLC or column chromatography on silica gel or a reversed-phase material.

    • Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

cluster_1 Experimental Workflow start Start protect Protect Kaempferol (4',5-OH) start->protect glycosylate7 Glycosylate 7-OH with Glucosyl Donor protect->glycosylate7 glycosylate3 Glycosylate 3-OH with Rutinosyl Donor glycosylate7->glycosylate3 deprotect Deprotection (Deacetylation & Debenzylation) glycosylate3->deprotect purify Purification (HPLC/Chromatography) deprotect->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis based on literature precedents for similar flavonoid glycosylations. Actual yields may vary depending on reaction scale and optimization.

StepReactantsProductTypical Yield (%)Purity (%)
1 Kaempferol, Benzyl bromide4',5-Di-O-benzyl-kaempferol60-75>95
2 Protected Kaempferol, Acetobromo-α-D-glucoseProtected Kaempferol 7-O-glucoside50-70>95
3 Protected Kaempferol 7-O-glucoside, Acetobromo-α-D-rutinoseFully Protected Final Compound40-60>90
4 Fully Protected CompoundThis compound70-90>98 (after purification)
Compound¹H NMR (indicative signals, ppm)¹³C NMR (indicative signals, ppm)Mass Spectrometry (m/z)
This compound Aromatic protons, anomeric protons of glucose and rutinoseAglycone carbons, sugar carbons[M+H]⁺, [M+Na]⁺, [M-H]⁻

Concluding Remarks

The chemical synthesis of this compound is a challenging but feasible endeavor that relies on a well-designed strategy of protection, glycosylation, and deprotection. The protocols provided herein serve as a foundation for researchers to produce this and related compounds for further biological evaluation. The successful synthesis will enable a deeper understanding of the therapeutic potential of these complex natural products.

Disclaimer: The provided protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols: Kaempferol 3-O-rutinoside 7-O-glucoside in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in various plants. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This document provides detailed application notes and protocols for the use of this compound and its closely related analogues in enzyme inhibition assays, with a particular focus on its potential role in modulating inflammatory pathways.

While direct enzymatic inhibition data for this compound is limited in publicly available research, studies on the structurally similar compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) , provide significant insights into its inhibitory effects on key enzymes in the inflammatory cascade, particularly Cyclooxygenase-2 (COX-2).[1] This document will therefore focus on the application of KGG in COX-2 inhibition assays as a representative example of the potential utility of this compound.

Enzyme Inhibition Data

Table 1: Cellular Inhibitory Effects of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) in LPS-stimulated RAW 264.7 cells [1]

Inhibited ProductCell LineStimulantKGG Concentration (µM)Observed Effect
Nitric Oxide (NO)RAW 264.7LPS1.25, 2.5, 5Concentration-dependent inhibition of NO secretion
Prostaglandin E2 (PGE2)RAW 264.7LPS1.25, 2.5, 5Concentration-dependent inhibition of PGE2 secretion
Tumor Necrosis Factor α (TNF-α)RAW 264.7LPS1.25, 2.5, 5Concentration-dependent inhibition of TNF-α secretion
Interleukin 1β (IL-1β)RAW 264.7LPS1.25, 2.5, 5Concentration-dependent inhibition of IL-1β secretion
Interleukin 6 (IL-6)RAW 264.7LPS1.25, 2.5, 5Concentration-dependent inhibition of IL-6 secretion

Signaling Pathways and Experimental Workflows

The inhibitory effects of KGG on the production of inflammatory mediators are linked to its ability to modulate key signaling pathways.

Signaling_Pathway COX-2 Signaling Pathway Inhibition by KGG LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB MAPKs MAPKs (p38, JNK, Erk) TLR4->MAPKs Akt Akt TLR4->Akt iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces MAPKs->NFkB activates Akt->NFkB activates NO NO iNOS->NO produces PGE2 PGE2 COX2->PGE2 produces KGG KGG KGG->NFkB inhibits KGG->MAPKs inhibits KGG->Akt inhibits

Inhibition of LPS-induced inflammatory pathways by KGG.

The general workflow for assessing the enzyme inhibitory potential of a compound like this compound is outlined below.

Experimental_Workflow General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Test Compound Stock Solution (e.g., in DMSO) Pre_incubation Pre-incubate Enzyme with Test Compound Compound_Prep->Pre_incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Substrate Solution Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Initiation Buffer_Prep Prepare Assay Buffer Buffer_Prep->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Reaction_Termination Stop Reaction (if necessary) Incubation->Reaction_Termination Measurement Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

A generalized workflow for in vitro enzyme inhibition assays.

Experimental Protocols

The following is a detailed protocol for a Cyclooxygenase-2 (COX-2) inhibition assay, which can be adapted to test this compound or its analogues. This protocol is based on established methods for measuring COX-2 activity.[2][3][4][5][6]

Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • This compound (or analogue)

  • Celecoxib (positive control inhibitor)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that reacts with the product)

  • COX Cofactor (e.g., Hematin, L-epinephrine)

  • Arachidonic Acid (substrate)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

2. Reagent Preparation:

  • COX Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Positive Control Stock Solution: Dissolve Celecoxib in DMSO to a stock concentration of 1 mM.

  • COX-2 Enzyme Solution: Reconstitute lyophilized human recombinant COX-2 with sterile water to the recommended concentration and store on ice.

  • Arachidonic Acid Solution: Prepare the substrate solution according to the manufacturer's instructions, typically by diluting in the assay buffer.

3. Assay Procedure:

  • Prepare Test Compound Dilutions: Serially dilute the stock solution of this compound in COX Assay Buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup:

    • Blank: Add assay buffer only.

    • Negative Control (100% activity): Add COX-2 enzyme and assay buffer (with DMSO at the same final concentration as the test wells).

    • Positive Control: Add COX-2 enzyme and a known concentration of Celecoxib.

    • Test Wells: Add COX-2 enzyme and the various dilutions of this compound.

  • Reaction Mixture Preparation: Prepare a master mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

  • Pre-incubation: Add the reaction mixture to all wells. Then, add the diluted test compounds, positive control, or buffer to the respective wells. Add the COX-2 enzyme solution to all wells except the blank. Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of reaction: Determine the slope of the linear portion of the fluorescence versus time plot for each well.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

While direct enzymatic inhibition data for this compound is still emerging, the available evidence on the closely related compound, KGG, strongly suggests its potential as a modulator of inflammatory pathways through the inhibition of COX-2 and its downstream signaling. The provided protocols offer a robust framework for researchers to further investigate the enzyme inhibitory properties of this compound and similar flavonoid glycosides. Such studies are crucial for elucidating their mechanisms of action and evaluating their therapeutic potential in the development of novel anti-inflammatory agents.

References

Application Notes and Protocols for the Isolation of Kaempferol 3-O-rutinoside 7-O-glucoside from Equisetum hyemale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a potentially bioactive flavonoid glycoside, from the aerial parts of Equisetum hyemale (scouring rush). While Equisetum species are known to be rich sources of flavonoid glycosides, including various kaempferol derivatives, this protocol outlines a comprehensive workflow from sample preparation to final compound identification.[1][2][3][4] The methodology is based on established techniques for the extraction and purification of flavonoid glycosides from plant matrices.[5][6][7][8] The protocol is intended for use by researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Equisetum hyemale, commonly known as scouring rush or rough horsetail, is a perennial plant that has been used in traditional medicine.[2] Phytochemical investigations have revealed the presence of a diverse array of secondary metabolites, with flavonoid glycosides being a prominent class.[1][2][9] Among these, kaempferol derivatives are of significant interest due to their potential antioxidant, anti-inflammatory, and other pharmacological activities.[10][11] Kaempferol 3-O-rutinoside 7-O-glucoside is a specific triglycoside that may contribute to the bioactivity of E. hyemale extracts. This protocol provides a systematic approach to isolate this compound for further scientific investigation.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy aerial parts of Equisetum hyemale.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any dirt and debris. Air-dry the material in the shade at room temperature or use a conventional oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.[9]

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Flavonoids
  • Method: Ultrasonic-assisted extraction is recommended for its efficiency.[5]

  • Solvent: A solution of 70% ethanol (B145695) in water is an effective solvent for extracting flavonoid glycosides.[6]

  • Procedure:

    • Weigh 100 g of the dried, powdered E. hyemale and place it in a suitable flask.

    • Add 2 L of 70% ethanol (1:20 solid-to-liquid ratio).[5]

    • Place the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature of 60°C.[5]

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compounds.

    • Combine all the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation of the Crude Extract
  • Purpose: To separate flavonoids from other classes of compounds.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

      • n-hexane (to remove non-polar compounds like fats and waxes)

      • Ethyl acetate (B1210297) (known to be rich in flavonoid glycosides)[12][13]

      • n-butanol (to extract more polar glycosides)

    • Collect the ethyl acetate and n-butanol fractions separately.

    • Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is the primary target for the isolation of this compound.

Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (200-300 mesh) is a common choice for the separation of flavonoid glycosides.[14] Macroporous resin chromatography can also be an effective purification step.[5][8]

  • Mobile Phase: A gradient elution system is typically used. A common gradient starts with a non-polar solvent and gradually increases the polarity. For silica gel chromatography, a gradient of chloroform-methanol or ethyl acetate-methanol is often employed.

  • Procedure (Silica Gel Column Chromatography):

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).

    • Pack the slurry into a glass column.

    • Dissolve a portion of the dried ethyl acetate fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

    • Begin elution with the initial solvent, gradually increasing the polarity by adding methanol to the chloroform.

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • For TLC analysis, use silica gel plates and a suitable solvent system (e.g., ethyl acetate:formic acid:water). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 1% diphenylboryloxyethylamine in methanol followed by 5% polyethylene (B3416737) glycol).

    • Combine the fractions that show a similar TLC profile and contain the target compound.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography for final isolation.

Identification and Characterization
  • The structure of the isolated compound should be elucidated using a combination of spectroscopic techniques:

    • UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavonoid backbone.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which can help identify the aglycone and sugar moieties.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): For the complete structural elucidation, including the attachment points of the sugar units.[6]

Data Presentation

Table 1: Summary of Extraction and Fractionation Parameters

ParameterValue/DescriptionReference
Extraction Method Ultrasonic-assisted extraction[5]
Plant Material Dried, powdered aerial parts of Equisetum hyemale-
Solvent 70% Ethanol[6]
Solid-to-Liquid Ratio 1:20 (g/mL)[5]
Extraction Temperature 60°C[5]
Extraction Time 3 x 60 minutes-
Fractionation Solvents n-hexane, Ethyl acetate, n-butanol[12][13]

Visualization

Isolation_Workflow A Plant Material (Equisetum hyemale) B Drying and Grinding A->B C Ultrasonic-Assisted Extraction (70% Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning E->F G Ethyl Acetate Fraction F->G Target Fraction H Column Chromatography (Silica Gel) G->H I Fraction Collection and TLC Analysis H->I J Purified Fractions I->J K Preparative HPLC / Sephadex LH-20 J->K L Isolated this compound K->L M Structural Elucidation (UV, MS, NMR) L->M

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for High-Throughput Screening with Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside found in various plant species. Flavonoids, a broad class of natural products, have garnered significant interest in drug discovery due to their diverse pharmacological activities. Notably, kaempferol and its derivatives have been identified as potential inhibitors of key cellular signaling pathways implicated in diseases such as cancer and inflammation. One of the most critical of these pathways is the PI3K/Akt/mTOR signaling cascade, which governs cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Kaempferol 3-O-rutinoside 7-O-glucoside and related compounds as inhibitors of Akt kinase activity. The methodologies described herein are based on robust and widely used HTS technologies suitable for large-scale screening campaigns.

Target Pathway: PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a crucial intracellular cascade that responds to various extracellular stimuli, such as growth factors and insulin. Activation of this pathway leads to the phosphorylation and subsequent activation of Akt, which in turn phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival. Kaempferol and its glycosides have been shown to attenuate the phosphorylation of Akt, thereby inhibiting this pro-survival pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1->Akt_mem Phosphorylates (Thr308) Akt_active p-Akt (Active) Akt_mem->Akt_active Full Activation mTORC1 mTORC1 Akt_active->mTORC1 Activates Bad Bad Akt_active->Bad Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Apoptosis Apoptosis Bad->Apoptosis Induces pBad p-Bad (Inactive) pBad->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds K3R7G Kaempferol 3-O-rutinoside 7-O-glucoside K3R7G->Akt_active Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: PI3K/Akt Signaling Pathway Inhibition.

Data Presentation

CompoundAssay TypeTarget/Cell LineIC50 / Binding Affinity (Ki)Reference
Kaempferol 3-rutinoside-4'-glucosideCell Viability (MTT)MCF-788.8 µM[1]
Kaempferol 3-rutinoside-4'-glucosideComputational (Docking)Akt1106.03 aM (predicted)[1]
Kaempferol 3-rutinoside-7-sophorosideComputational (Docking)Akt1640.24 aM (predicted)[1]
Ipatasertib (Reference Inhibitor)Computational (Docking)Akt148.29 nM (predicted)[1]

Experimental Protocols

The following are generalized protocols for high-throughput screening of Akt1 inhibitors using two common TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay formats. These protocols should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Adapta™ Universal Kinase Assay

The Adapta™ assay is a TR-FRET-based immunoassay that measures kinase activity by detecting the formation of ADP.

Materials:

  • Recombinant human Akt1 kinase

  • Akt substrate peptide (e.g., Crosstide)

  • ATP

  • This compound (and other test compounds)

  • Adapta™ Eu-anti-ADP Antibody

  • Alexa Fluor® 647 ADP Tracer

  • TR-FRET Dilution Buffer

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (30 mM EDTA in TR-FRET Dilution Buffer)

  • 384-well low-volume plates

  • TR-FRET enabled plate reader

Experimental Workflow:

HTS_Workflow_Adapta cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare compound plates (serial dilutions in DMSO) Add_Compound 1. Add 2.5 µL of 4X test compound Compound_Prep->Add_Compound Reagent_Prep Prepare 4X Kinase and 2X Substrate/ATP solutions Add_Kinase 2. Add 2.5 µL of 4X Akt1 kinase Reagent_Prep->Add_Kinase Add_Sub_ATP 4. Add 5 µL of 2X Substrate/ATP mix to initiate reaction Reagent_Prep->Add_Sub_ATP Add_Compound->Add_Kinase Incubate_1 3. Pre-incubate (e.g., 10 min at RT) Add_Kinase->Incubate_1 Incubate_1->Add_Sub_ATP Incubate_2 5. Incubate for 60 min at RT Add_Sub_ATP->Incubate_2 Add_Detection 6. Add 5 µL of 3X Adapta™ Detection Mix (Antibody, Tracer, EDTA) Incubate_2->Add_Detection Incubate_3 7. Incubate for 30-60 min at RT Add_Detection->Incubate_3 Read_Plate 8. Read TR-FRET signal (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate_3->Read_Plate Calc_Ratio Calculate Emission Ratio (665/615) Read_Plate->Calc_Ratio Calc_Inhibition Calculate % Inhibition Calc_Ratio->Calc_Inhibition Plot_Curves Generate Dose-Response Curves Calc_Inhibition->Plot_Curves Calc_IC50 Determine IC50 values Plot_Curves->Calc_IC50

Figure 2: HTS Workflow using the Adapta™ Assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) to the 384-well assay plates.

  • Kinase Reaction:

    • Add 5 µL of 2X Akt1 kinase solution (in Kinase Reaction Buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution (in Kinase Reaction Buffer). The final ATP concentration should be at or near its Km for Akt1.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the 3X Detection Mix containing the Adapta™ Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET Dilution Buffer.

    • Add 5 µL of the 3X Detection Mix to each well to stop the kinase reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls. Determine IC50 values by fitting the dose-response data to a four-parameter logistic model.

Protocol 2: LANCE® Ultra Kinase Assay

The LANCE® Ultra assay is a TR-FRET based assay that detects the phosphorylation of a ULight™-labeled substrate by a Europium-labeled anti-phospho-substrate antibody.

Materials:

  • Recombinant human Akt1 kinase

  • ULight™-labeled Akt substrate peptide (e.g., ULight™-Crosstide)

  • Europium-labeled anti-phospho-Akt substrate antibody

  • ATP

  • This compound (and other test compounds)

  • LANCE® Detection Buffer

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (40 mM EDTA in 1X LANCE® Detection Buffer)

  • 384-well low-volume plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of test compounds in 100% DMSO.

    • Prepare a 4X kinase solution in Kinase Buffer.

    • Prepare a 2X ULight™-substrate/ATP mix in Kinase Buffer.

    • Prepare a 4X Europium-antibody solution in 1X LANCE® Detection Buffer.

  • Assay Procedure:

    • Add 2.5 µL of 4X inhibitor or DMSO to the wells of a 384-well plate.

    • Add 5 µL of 2X Akt1 enzyme to each well.

    • Add 2.5 µL of 4X ULight™-substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of 40 mM EDTA to stop the reaction. Incubate for 5 minutes at room temperature.

    • Add 5 µL of 4X Europium-antibody solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 665 nm).

  • Data Analysis: Calculate percent inhibition relative to controls and determine IC50 values as described in Protocol 1.

Concluding Remarks

The protocols and information provided in this document serve as a comprehensive guide for establishing a high-throughput screening campaign to identify and characterize inhibitors of Akt kinase, with a specific focus on the natural product this compound. The adaptability of TR-FRET-based assays like Adapta™ and LANCE® Ultra allows for robust and sensitive screening of large compound libraries. While the provided data for a related kaempferol glycoside suggests potential for Akt inhibition, it is imperative to perform detailed biochemical and cellular characterization to validate any hits obtained from the primary screen. The successful identification of potent and selective Akt inhibitors from natural product sources holds significant promise for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside (Ka-3-O-rut-7-O-glu) in aqueous solutions. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol 3-O-rutinoside 7-O-glucoside and why is its aqueous solubility a concern?

This compound is a flavonoid glycoside found in various plants, including red tomatoes.[1] Like many flavonoids, its complex structure can lead to poor water solubility, which presents a significant challenge for its application in pharmaceutical formulations and biological assays.[2] Enhancing its aqueous solubility is crucial for improving bioavailability and achieving desired concentrations in experimental settings.

Q2: What are the common solvents for dissolving this compound?

This compound is reported to be soluble in methanol, water, and Dimethyl Sulfoxide (DMSO).[3][] For many biological applications, a stock solution is first prepared in an organic solvent like DMSO and then diluted into an aqueous buffer. However, precipitation can occur upon dilution if the final concentration exceeds its aqueous solubility limit.

Q3: What are the primary methods for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble flavonoids like Ka-3-O-rut-7-O-glu. The most common and effective methods include:

  • pH Adjustment: Modifying the pH of the aqueous solvent to ionize the molecule.

  • Co-solvency: Using a mixture of water with a miscible organic solvent.

  • Cyclodextrin (B1172386) Complexation: Incorporating cyclodextrins to form water-soluble inclusion complexes.[5]

  • Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier matrix.

Q4: How does pH affect the solubility and stability of flavonoid glycosides?

The solubility of flavonoids is generally pH-dependent. For phenolic compounds like kaempferol and its glycosides, solubility tends to increase at higher pH values due to the deprotonation of hydroxyl groups. However, it's crucial to consider the stability of the compound, as extreme pH conditions (both acidic and alkaline) can lead to degradation.[2] The stability of flavonoids is influenced by factors such as pH, temperature, and the presence of enzymes.

Troubleshooting Guides

This section provides solutions to common problems encountered when trying to dissolve this compound in aqueous solutions.

Issue 1: The compound precipitates out of solution when my DMSO stock is diluted in an aqueous buffer.

  • Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try diluting your stock solution further to achieve a lower final concentration in the aqueous buffer.

    • Increase the co-solvent percentage: If your experimental system allows, increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cell-based assays.

    • Use an alternative solubilization method: If decreasing the concentration or increasing the co-solvent is not feasible, consider using other techniques like pH adjustment or cyclodextrin complexation.

Issue 2: The compound is not dissolving in my aqueous buffer even at low concentrations.

  • Possible Cause: The intrinsic aqueous solubility of the compound is very low at the pH of your buffer.

  • Troubleshooting Steps:

    • pH Adjustment: Attempt to adjust the pH of your buffer. An increase in pH is likely to enhance the solubility of phenolic compounds. (See Experimental Protocol 1).

    • Co-solvent System: Prepare the aqueous solution with a small percentage of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). (See Experimental Protocol 2).

    • Cyclodextrin Complexation: Formulate the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a soluble inclusion complex. (See Experimental Protocol 3).

Issue 3: I have prepared a solid dispersion, but the dissolution rate is still not optimal.

  • Possible Cause: The conversion to an amorphous state may be incomplete, or the particle size of the solid dispersion is not uniform.

  • Troubleshooting Steps:

    • Confirm Amorphous State: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to verify that the compound is in an amorphous state within the polymer matrix.

    • Ensure Complete Solvent Removal: During preparation by solvent evaporation, ensure the solvent is thoroughly removed, as residual solvent can promote crystallization.

    • Uniform Particle Size: Sieve the prepared solid dispersion to obtain a more uniform particle size, which can lead to more consistent dissolution.

Quantitative Data Summary

Table 1: Solubility of this compound at Different pH Values

pHTemperature (°C)Experimentally Determined Solubility (mg/mL)
4.025User-defined
5.025User-defined
6.025User-defined
7.025User-defined
7.425User-defined
8.025User-defined
9.025User-defined

Table 2: Solubility of this compound in Co-solvent Systems

Co-solventCo-solvent:Water Ratio (v/v)Temperature (°C)Experimentally Determined Solubility (mg/mL)
Ethanol10:9025User-defined
Ethanol20:8025User-defined
Ethanol50:5025User-defined
PEG 40010:9025User-defined
PEG 40020:8025User-defined
PEG 40050:5025User-defined

Table 3: Phase Solubility Study of this compound with HP-β-Cyclodextrin

HP-β-CD Concentration (mM)Temperature (°C)Experimentally Determined Solubility of Ka-3-O-rut-7-O-glu (mM)
025User-defined
225User-defined
425User-defined
625User-defined
825User-defined
1025User-defined
1225User-defined

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • Purified water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of Ka-3-O-rut-7-O-glu to a known volume of each pH-adjusted solution.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

G Workflow for Solubility Determination by pH Adjustment cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers at Various pH add_compound Add Excess Compound to Each Buffer prep_buffers->add_compound stir Stir for 24h at Constant Temp add_compound->stir centrifuge Centrifuge and Filter Supernatant stir->centrifuge quantify Quantify Concentration (HPLC/UV-Vis) centrifuge->quantify plot Plot Solubility vs. pH quantify->plot

Workflow for pH-dependent solubility determination.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To improve the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • Purified water

  • Co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400)

  • Volumetric flasks

  • Stir plate and stir bars

Procedure:

  • Prepare a concentrated stock solution of Ka-3-O-rut-7-O-glu in the chosen co-solvent (e.g., 10 mg/mL in ethanol).

  • Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • To each co-solvent/water mixture, add an excess amount of the compound.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Alternatively, for preparing a solution of a specific concentration, slowly add the stock solution to the stirred aqueous buffer. Monitor for any signs of precipitation. The point at which the solution becomes cloudy indicates the solubility limit for that co-solvent ratio.[2]

G Co-Solvent Titration Method for Solubility Estimation start Start prep_stock Prepare Concentrated Stock in Co-solvent (e.g., DMSO) start->prep_stock prep_buffer Prepare Aqueous Buffer start->prep_buffer titrate Slowly Add Stock to Stirred Aqueous Buffer prep_stock->titrate prep_buffer->titrate observe Observe for Precipitation titrate->observe precipitate Precipitation Observed? observe->precipitate endpoint Solubility Limit Reached precipitate->endpoint Yes continue_titration Continue Titration precipitate->continue_titration No continue_titration->titrate G Mechanism of Cyclodextrin Inclusion Complexation cluster_components Components cluster_process Complexation in Aqueous Solution cluster_result Result flavonoid Poorly Soluble Flavonoid inclusion Flavonoid Enters Hydrophobic Cavity flavonoid->inclusion cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->inclusion complex Water-Soluble Inclusion Complex inclusion->complex

References

Technical Support Center: Optimization of Kaempferol 3-O-rutinoside 7-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the extraction of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting Kaempferol 3-O-rutinoside 7-O-glucoside?

A1: Aqueous solutions of ethanol (B145695) or methanol (B129727) are typically the most effective solvents for extracting flavonoid glycosides like this compound. The polarity of these mixtures can be adjusted to optimize yield. For instance, 70% ethanol is commonly used in conventional reflux extraction.[1] For more advanced methods like pressurized liquid extraction, an 80% aqueous ethanol concentration has been shown to be effective for similar compounds.[2]

Q2: How does temperature affect the extraction yield and stability of the target compound?

A2: Temperature is a critical factor. Increasing the temperature generally enhances the solubility and diffusion rate of the target compound, which can lead to higher yields.[3] However, excessively high temperatures can cause thermal degradation of flavonoid glycosides. For example, in ultrasonic-assisted extraction of kaempferol, the yield increased up to 40°C and then decreased at higher temperatures.[3] For pressurized liquid extraction, temperatures as high as 190°C have been used successfully for robust glycosides.[2] It is crucial to determine the optimal temperature that maximizes extraction without causing degradation.

Q3: What is the importance of the solid-to-liquid ratio?

A3: The solid-to-liquid ratio significantly influences extraction efficiency. A higher ratio (more solvent) can ensure that the plant material is fully submerged and can facilitate the mass transfer of the target compound into the solvent. However, an excessively large volume of solvent can be wasteful and increase the time and energy required for subsequent concentration steps. Response Surface Methodology (RSM) studies have shown that the liquid-to-solid ratio can have both linear and quadratic negative effects on extraction, indicating an optimum value exists.[4] Ratios ranging from 30 mL/g to 60 mL/g are often investigated during optimization.[3][4]

Q4: Are there advanced extraction techniques that can improve the yield?

A4: Yes, several modern techniques can improve efficiency and yield compared to conventional methods like maceration or reflux extraction. These include:

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO2, often with a co-solvent like ethanol. It is advantageous because the lower temperatures used do not damage the product, and it is highly effective at high pressures.[1][5]

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which can significantly improve extraction efficiency.[2]

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3]

Q5: How can I purify the crude extract to isolate this compound?

A5: Purification typically involves a multi-step process. After initial extraction, the crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and finally n-butanol, to separate compounds based on their polarity.[6] The fraction containing the target glycoside (usually the high-polarity fraction) can then be further purified using chromatographic techniques like silica (B1680970) gel column chromatography or gel permeation chromatography on Sephadex LH-20.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Inefficient Cell Lysis: Plant cell walls are not adequately broken down to release the compound.Ensure the plant material is dried and ground to a fine, uniform particle size before extraction.
Inappropriate Solvent Polarity: The solvent may be too polar or non-polar to effectively dissolve the target glycoside.Test a range of aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 90%) to find the optimal polarity.
Sub-optimal Temperature: The temperature may be too low for efficient extraction or so high that it causes degradation.Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) and analyze the yield to determine the optimal point.[1][3]
Insufficient Extraction Time: The duration of the extraction may not be long enough for complete mass transfer.Increase the extraction time. For reflux, this could mean extending from 1 hour to 3 hours. For SFE, times up to 150 minutes have been tested.[1][7]
Impure Extract Co-extraction of Pigments/Lipids: Non-polar compounds like chlorophyll (B73375) and fats are extracted along with the target.Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane or petroleum ether before the main extraction.[6]
Presence of Similar Flavonoids: Other flavonoids with similar polarity are co-extracted.Employ multi-step purification. Start with liquid-liquid partitioning, followed by column chromatography (e.g., Sephadex LH-20) for fine separation.[6]
Inconsistent Results Variability in Plant Material: The concentration of the target compound can vary based on the plant's geographic origin, harvest time, and drying conditions.Standardize the source and pre-processing of your plant material. Document all details for batch-to-batch consistency.
Inconsistent Parameters: Minor variations in temperature, time, or solvent ratios between experiments.Strictly control all experimental parameters using calibrated equipment. Employ statistical methods like Response Surface Methodology (RSM) to understand parameter interactions.[4]

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized conditions for extracting kaempferol and its glycosides from various plant sources using different techniques. These parameters serve as a strong starting point for developing a protocol for this compound.

Table 1: Supercritical Fluid Extraction (SFE) Parameters for Kaempferol Glycosides Source: Adapted from a study on various plant sources.[1]

ParameterRange StudiedOptimal Value for Max Yield
Pressure 15 - 45 MPa20 MPa
Temperature 40 - 80 °C80 °C
Extraction Time 30 - 150 min150 min
Co-solvent (Ethanol) 50 - 90 %60 %

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters for Kaempferol Source: Adapted from a study on Moringa oleifera leaves.[3]

ParameterRange StudiedOptimal Value for Max Yield
Temperature 30 - 60 °C40 °C
Solvent (Ethanol) 0 - 100 %60 %
Liquid-to-Solid Ratio 30 - 70 mL/g45 mL/g
Extraction Time 10 - 50 min30 min

Experimental Protocols

Protocol 1: Conventional Reflux Extraction and Purification

This protocol is a generalized method based on conventional techniques reported in the literature.[6][7]

  • Preparation of Plant Material: Dry the plant material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 0.5 mm particle size).

  • Defatting (Optional): Macerate the plant powder with n-hexane at room temperature for 24 hours to remove lipids and chlorophyll. Filter and discard the hexane. Air-dry the plant residue.

  • Ethanolic Extraction: Add the plant powder to a round-bottom flask with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Heat the mixture to reflux at 80°C for 2 hours.

  • Filtration and Concentration: Cool the mixture and filter it through Whatman No. 1 paper. Repeat the extraction on the plant residue two more times. Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure.

  • Liquid-Liquid Partitioning: Suspend the concentrated crude extract in a 9:1 water-methanol mixture. Perform successive partitioning with petroleum ether, followed by chloroform, and then n-butanol.

  • Isolation: Collect the n-butanol fraction, which is expected to contain the polar glycosides. Concentrate this fraction to dryness.

  • Chromatographic Purification: Purify the butanol fraction using column chromatography with Sephadex LH-20, eluting with methanol, to isolate this compound.

Mandatory Visualizations

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification raw_material Raw Plant Material dried_material Drying raw_material->dried_material ground_material Grinding dried_material->ground_material extraction Solvent Extraction (e.g., 70% EtOH, Reflux) ground_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract (Concentrated) filtration->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition fraction High-Polarity Fraction partition->fraction column Column Chromatography (Sephadex LH-20) fraction->column final_product Pure Compound column->final_product

Caption: General workflow for extraction and purification.

G start Problem: Low Yield check_solvent Is Solvent Optimized? start->check_solvent check_temp Is Temperature Optimized? check_solvent->check_temp Yes action_solvent Action: Test different solvent polarities (e.g., 50-90% EtOH) check_solvent->action_solvent No check_time Is Time Sufficient? check_temp->check_time Yes action_temp Action: Run temperature gradient (40-80°C) check_temp->action_temp No check_material Is Plant Material Standardized? check_time->check_material Yes action_time Action: Increase extraction duration check_time->action_time No action_material Action: Standardize sourcing and prep check_material->action_material No end_node Yield Improved check_material->end_node Yes action_solvent->check_temp action_temp->check_time action_time->check_material action_material->end_node

Caption: Troubleshooting logic for low extraction yield.

References

Troubleshooting peak broadening of Kaempferol 3-O-rutinoside 7-O-glucoside in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Peak Broadening of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside

Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed information in a question-and-answer format to help researchers, scientists, and drug development professionals resolve peak broadening when analyzing Kaempferol 3-O-rutinoside 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound is a flavonoid glycoside, a class of natural compounds found in various plants. In chromatography, a sharp, symmetrical peak is crucial for accurate quantification and high-resolution separation from other components in a mixture. Broad peaks can lead to inaccurate results, poor resolution, and decreased sensitivity.

Q2: What are the most common causes of peak broadening for this compound?

Peak broadening for a large, polar molecule like this compound in reversed-phase chromatography can stem from several factors:

  • Mobile Phase Issues: Incorrect pH, improper solvent strength, or inadequate buffering.

  • Column Problems: Degradation of the stationary phase, contamination, or void formation.

  • System and Method Parameters: High dead volume in the HPLC/UPLC system, incorrect flow rate, or suboptimal column temperature.

  • Sample-Related Issues: Overloading the column with too much sample or using an injection solvent that is too strong.

Q3: What are the key chemical properties of this compound to consider for chromatography?

Understanding the chemical nature of this compound is vital for troubleshooting.

PropertyValue/CharacteristicRelevance to Chromatography
Molecular Formula C33H40O20Indicates a large molecule, which can have slower diffusion rates, potentially contributing to peak broadening.
Molecular Weight 756.66 g/mol Similar to the molecular formula, this points to a large molecule.
Structure Flavonoid with multiple sugar (rutinoside and glucoside) and phenolic hydroxyl groups.The numerous polar hydroxyl groups can lead to secondary interactions with the stationary phase, causing peak tailing and broadening.
Solubility Soluble in DMSO and mixtures of methanol/chloroform; sparingly soluble in water.[1][2][3]Proper sample solvent selection is critical to ensure the analyte is fully dissolved and compatible with the mobile phase.

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

Issue: My peak for this compound is broad and possibly tailing.

This is often related to the mobile phase composition, particularly its pH. The phenolic hydroxyl groups on the kaempferol backbone can ionize depending on the mobile phase pH, leading to multiple forms of the analyte in the column and resulting in peak broadening.

Troubleshooting Steps:

  • Control the Mobile Phase pH: The most effective way to improve the peak shape of ionizable compounds like flavonoids is to suppress their ionization.[4] An acidic mobile phase protonates the phenolic hydroxyl groups, ensuring the analyte is in a single, un-ionized form.

  • Use a Buffer: To maintain a consistent pH throughout the analysis, it is advisable to use a buffer.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% formic acid (v/v).

    • Solvent B: HPLC-grade acetonitrile (B52724) or methanol.

  • Procedure:

    • Prepare Solvent A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Filter and degas both mobile phase solvents.

    • Use a gradient program typical for flavonoid glycosides, for example: 0-10 min, 15% B; 10-70 min, 15-28.8% B; 70-80 min, 28.8-38% B.[4]

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes before the first injection.

Expected Outcome: By using an acidic mobile phase, the ionization of the phenolic hydroxyl groups is suppressed, leading to sharper and more symmetrical peaks.

Guide 2: Addressing Column and System Issues

Issue: The peak broadening persists even after optimizing the mobile phase.

If mobile phase optimization does not resolve the issue, the problem may lie with the column's health or the HPLC/UPLC system's configuration.

Troubleshooting Steps:

  • Assess Column Health: Over time, columns can become contaminated or the stationary phase can degrade.

  • Minimize System Dead Volume: Excessive tubing length or improper connections can cause the analyte band to spread before it reaches the detector.[5]

Experimental Protocol: Column Cleaning and System Check

Column Flushing Protocol (for a standard C18 column):

  • Disconnect the column from the detector.

  • Flush the column with at least 10-20 column volumes of each of the following solvents in sequence at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):

    • HPLC-grade water (to remove buffers).

    • Isopropanol.

    • Hexane (if lipids or very non-polar contaminants are suspected).

    • Isopropanol.

    • HPLC-grade water.

    • The initial mobile phase for re-equilibration.

  • After flushing, reconnect the column to the detector and equilibrate until a stable baseline is achieved.

System Check:

  • Ensure all fittings are secure and not over-tightened.

  • Use tubing with the smallest possible internal diameter and length, especially between the column and the detector.

Quantitative Data: Impact of Chromatographic Parameters on Flavonoid Analysis

The following table summarizes the general effects of key parameters on the chromatography of flavonoid glycosides.

ParameterRecommended ChangeExpected Effect on Peak ShapeRationale
Column Temperature Increase (e.g., from 30°C to 40°C)Sharper peaksLowers mobile phase viscosity, improving mass transfer and diffusion kinetics.[6]
Flow Rate Decrease (e.g., from 1.0 mL/min to 0.8 mL/min)May improve peak shape, but increases run timeProvides more time for the analyte to interact with the stationary phase, potentially leading to better separation.[7]
Injection Volume DecreaseSharper peaksReduces the risk of column overload, which can cause peak fronting or tailing.
Injection Solvent Use a solvent weaker than the initial mobile phaseSharper peaksA strong injection solvent can cause the analyte to travel down the column before the gradient starts, leading to band broadening.[6]

Visual Troubleshooting Guides

start Start: Broad Peak Observed check_ph Is Mobile Phase pH Controlled (e.g., with 0.1% Formic Acid)? start->check_ph adjust_ph Adjust Mobile Phase to be Acidic (pH 2.5-3.5) check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_column clean_column Perform Column Cleaning Protocol check_column->clean_column Yes check_temp Is Column Temperature Optimized? check_column->check_temp No replace_column Replace Column clean_column->replace_column If cleaning fails clean_column->check_temp replace_column->check_temp increase_temp Increase Temperature (e.g., to 40°C) check_temp->increase_temp No check_injection Is Injection Volume or Solvent Strength too High? check_temp->check_injection Yes increase_temp->check_injection reduce_injection Reduce Injection Volume or Use Weaker Solvent check_injection->reduce_injection Yes check_system Check for System Dead Volume (fittings, tubing) check_injection->check_system No reduce_injection->check_system end_good Peak Shape Improved check_system->end_good

Caption: Troubleshooting workflow for peak broadening.

cluster_column C18 Stationary Phase cluster_explanation Interaction Effects analyte Kaempferol Glycoside c18_phase Hydrophobic C18 Chains analyte->c18_phase Ideal Hydrophobic Interaction (Desirable) silanol Residual Silanol Groups (Si-OH) analyte->silanol Secondary Polar Interaction (Undesirable) good_peak Sharp, Symmetrical Peak bad_peak Peak Tailing and Broadening

Caption: Analyte interactions with the stationary phase.

References

Preventing degradation of Kaempferol 3-O-rutinoside 7-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol 3-O-rutinoside 7-O-glucoside and why is its stability important?

This compound is a flavonoid glycoside found in various plants, such as red tomatoes and the stems of Equisetum hyemale L.[1][2] Flavonoids are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] Maintaining the structural integrity of this compound is crucial, as degradation can lead to a loss of its biological activity and the formation of impurities, compromising experimental results and the therapeutic potential of formulations.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

Flavonoids, in general, are susceptible to degradation from several environmental factors.[5] The primary factors that can affect the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][6]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[5][7]

  • pH: The stability of flavonoids is often pH-dependent. Extremes in pH can catalyze hydrolysis of the glycosidic bonds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[8]

  • Enzymatic Activity: Contamination with glycosidase enzymes, such as β-glucosidases or rhamnosidases, can lead to the enzymatic hydrolysis of the sugar moieties.[9][10][11]

Q3: What are the recommended storage conditions for solid this compound?

For solid (powder) this compound, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a freezer at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.[1]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.

  • Container: Use a tightly sealed vial to prevent moisture absorption.[1]

Q4: How should I store solutions of this compound?

Solutions are generally less stable than the solid compound. If you need to prepare stock solutions in advance:

  • Solvent: Use a suitable, high-purity solvent such as DMSO, methanol, or ethanol.[1]

  • Temperature: Store aliquots in tightly sealed vials at -20°C.[1]

  • Usage: It is recommended to prepare and use solutions on the same day. If stored, they are generally usable for up to two weeks at -20°C.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

Troubleshooting Guide

Issue 1: I observe a loss of my compound or the appearance of new peaks in my chromatogram (e.g., HPLC) after a short period of storage.

  • Possible Cause 1: Temperature Degradation. High temperatures can accelerate the breakdown of flavonoids.[5][6] Studies on similar flavonoids show that heating can lead to a decrease in their content.[5]

    • Solution: Ensure the compound is stored at the recommended low temperatures (-20°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles for solutions by preparing and storing them in single-use aliquots.

  • Possible Cause 2: Photodegradation. Exposure to light can cause cleavage of the molecule.[5]

    • Solution: Always store the compound and its solutions in light-protected containers (amber vials or foil-wrapped). Conduct experiments under subdued lighting conditions if possible.

  • Possible Cause 3: Hydrolysis (pH-related or Enzymatic). The glycosidic bonds are susceptible to cleavage. This can be catalyzed by acidic or basic conditions or by contaminating enzymes. Hydrolysis would result in the loss of the sugar moieties (glucose and rutinose), leading to the formation of kaempferol aglycone or intermediate glycosides.

    • Solution:

      • pH: Ensure the storage solvent is neutral and buffered if necessary for your application.

      • Enzymatic: Use sterile solvents and equipment to avoid microbial contamination, which can be a source of glycosidase enzymes.[12][13] If working with plant extracts, be aware of endogenous enzymes.

Issue 2: The color of my solution has changed over time.

  • Possible Cause: Oxidation. Flavonoids can oxidize, especially when dissolved in solvents and exposed to air. This can lead to the formation of colored degradation products.

    • Solution: De-gas solvents before use. Store solutions under an inert atmosphere (argon or nitrogen). The addition of a small amount of an antioxidant like ascorbic acid may be considered if it does not interfere with downstream applications.[14]

Data on Flavonoid Stability

The stability of glycosylated flavonoids is generally greater than their corresponding aglycones.[6] Glycosylation can significantly enhance the stability of the flavonoid core structure.[15]

Table 1: Influence of Temperature on Flavonoid Degradation

FlavonoidTemperatureDurationDegradation (%)Reference
Rutin100 °C6 hours22%[5]
Luteolin 7-O-glucoside100 °C6 hours16%[5]
Quercetin100 °C4 hours~100%[5]
Kaempferol180 °C-Significant[16][17]

Table 2: Thermal Stability of Various Flavonols in Boiling Water

FlavonolTime to 10% Degradation (T₁₀ in min)Relative Stability
Myricetin7.75Least Stable
Myricitrin34.43
Quercitrin74.08
Kaempferol-More stable than Myricetin
Rutin135.64
Galangin> 180Most Stable
Data adapted from a study on the stability of flavonols in boiling water, highlighting that glycosylation (as in Rutin and Quercitrin) dramatically improves stability compared to the aglycone (Quercetin).[15]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to monitor the stability of this compound over time.

1. Materials and Equipment:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.22 or 0.45 µm)

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).

  • Stability Samples: Prepare solutions of the compound under different storage conditions to be tested (e.g., different temperatures, light exposure).

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Scan for the absorbance maximum (typically around 265 nm or 350 nm for kaempferol derivatives).

  • Injection Volume: 10-20 µL

4. Procedure:

  • Set up the HPLC system with the specified conditions and allow it to equilibrate.

  • Filter all samples and standards through a syringe filter before injection.

  • Inject a "time zero" sample to establish the initial peak area and retention time.

  • Store the stability samples under the desired conditions.

  • At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve the samples.

  • Allow samples to reach room temperature, vortex, and inject them into the HPLC system.

  • Monitor the peak area of this compound and look for the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample.

Visualizations

K7G3R This compound K3R Kaempferol 3-O-rutinoside K7G3R->K3R Hydrolysis (β-glucosidase) K7G Kaempferol 7-O-glucoside K7G3R->K7G Hydrolysis (rutinosidase) Kaempferol Kaempferol (Aglycone) K3R->Kaempferol Hydrolysis (rutinosidase) Rutinose Rutinose K3R->Rutinose K7G->Kaempferol Hydrolysis (β-glucosidase) Glucose Glucose K7G->Glucose RingCleavage Ring Cleavage Products (e.g., depsides, phenolic acids) Kaempferol->RingCleavage Oxidation / Heat start Start: Prepare Compound Solution t0 Time-Zero Analysis (HPLC, LC-MS) start->t0 storage Aliquot and Store Samples Under Varied Conditions (Temp, Light, pH) t0->storage timepoint Analyze at Predetermined Time Intervals storage->timepoint analysis Sample Analysis (HPLC, LC-MS) timepoint->analysis data Data Comparison: - Peak Area Reduction - Degradant Peak Formation analysis->data data->timepoint Next Time Point end End: Determine Stability Profile data->end Final Time Point start Unexpected degradation observed? temp_check Was storage temp > 8°C? start->temp_check Yes light_check Was sample exposed to light? start->light_check No temp_sol Action: Store at -20°C. Aliquot to avoid freeze-thaw. temp_check->temp_sol Yes temp_check->light_check No light_sol Action: Use amber vials or wrap containers in foil. light_check->light_sol Yes ph_check Is solvent pH non-neutral or non-sterile? light_check->ph_check No ph_sol Action: Use neutral, buffered, sterile solvents. Filter sterilize. ph_check->ph_sol Yes ox_check Was solution exposed to air? ph_check->ox_check No ox_sol Action: Use de-gassed solvents. Store under inert gas (Ar/N2). ox_check->ox_sol Yes

References

Technical Support Center: Enhancing the Bioavailability of Kaempferol 3-O-rutinoside 7-O-glucoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vivo experiments with Kaempferol 3-O-rutinoside 7-O-glucoside.

Issue 1: Low Aqueous Solubility and Poor Dissolution of the Compound

Q1: I am observing very low solubility of this compound in aqueous vehicles for oral administration. What is the reason and how can I improve it?

A: this compound, like many flavonoid glycosides, has poor water solubility due to its complex polyphenolic structure. This low solubility is a primary factor limiting its oral bioavailability. Several formulation strategies can be employed to enhance its solubility and dissolution rate.

Troubleshooting Strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming water-soluble inclusion complexes.[1] This can significantly improve the aqueous solubility and stability of the flavonoid.

  • Lipid-Based Formulations: Formulating the compound in lipid-based delivery systems such as liposomes or nanoemulsions can enhance its solubility and absorption.[2] These systems can protect the compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area-to-volume ratio, leading to improved dissolution rates. Techniques such as milling or precipitation can be used to produce nanoparticles.

  • Solid Dispersions: Creating a solid dispersion of the flavonoid in a hydrophilic polymer matrix can enhance its dissolution rate by presenting the compound in an amorphous state.

dot

G cluster_0 Problem: Low Solubility cluster_1 Formulation Strategies Low Solubility Low Solubility Cyclodextrin Complexation Cyclodextrin Complexation Low Solubility->Cyclodextrin Complexation Encapsulation Lipid-Based Formulations Lipid-Based Formulations Low Solubility->Lipid-Based Formulations Solubilization Nanoparticles Nanoparticles Low Solubility->Nanoparticles Increased Surface Area Solid Dispersions Solid Dispersions Low Solubility->Solid Dispersions Amorphous State

Caption: Strategies to address the low solubility of this compound.

Issue 2: Low and Highly Variable Plasma Concentrations Post-Oral Administration

Q2: Despite improving the formulation, I am still observing low and inconsistent plasma concentrations of the compound in my animal studies. What could be the contributing factors?

A: Low and variable plasma concentrations of flavonoid glycosides after oral administration are common and can be attributed to several factors beyond initial solubility, including extensive metabolism and poor intestinal permeability.

Troubleshooting Strategies:

  • Addressing Pre-systemic Metabolism: Flavonoids undergo extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation.[3] The large size of this compound may also make it susceptible to hydrolysis by gut microbiota into its aglycone (kaempferol) and sugar moieties, which are then absorbed and metabolized.

    • Co-administration with Enzyme Inhibitors: While complex, co-administration with inhibitors of specific metabolic enzymes could be explored in preclinical settings.

    • Nanoencapsulation: Encapsulating the compound can protect it from enzymatic degradation in the gut.

  • Improving Intestinal Permeability: The large and hydrophilic nature of the glycoside can limit its passive diffusion across the intestinal epithelium.

    • Permeation Enhancers: The use of safe and effective permeation enhancers in the formulation can be considered, though this requires careful evaluation for potential toxicity.

    • Targeted Delivery Systems: Advanced delivery systems that target specific transporters in the gut could potentially improve uptake.

dot

G Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Metabolism Metabolism GI Tract->Metabolism First-pass effect Gut microbiota Absorption Absorption GI Tract->Absorption Poor permeability Low Bioavailability Low Bioavailability Metabolism->Low Bioavailability Systemic Circulation Systemic Circulation Absorption->Systemic Circulation G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs Ikk IKK TLR4->Ikk Akt->Ikk NFkB NF-κB MAPKs->NFkB Activates IkB IκB Ikk->IkB Inhibits Phosphorylation IkB->NFkB Sequesters in Cytoplasm Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Mediators Promotes Transcription KRG Kaempferol 3-O-rutinoside 7-O-glucoside KRG->Akt Inhibits KRG->MAPKs Inhibits KRG->Ikk Inhibits

References

Method refinement for analyzing Kaempferol 3-O-rutinoside 7-O-glucoside in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside in complex biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Kaempferol 3-O-rutinoside 7-O-glucoside.

Sample Preparation

Q1: I am experiencing low recovery of this compound from plasma samples using Solid-Phase Extraction (SPE). What are the possible causes and solutions?

A1: Low recovery during SPE can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Improper Cartridge Conditioning and Equilibration: The SPE sorbent must be properly wetted and conditioned to ensure optimal interaction with the analyte.

    • Solution: Ensure the C18 cartridge is conditioned with an adequate volume of methanol (B129727) (or acetonitrile) followed by equilibration with water or a buffer that matches the pH of your sample. Do not let the cartridge dry out between steps.

  • Sample pH: The pH of the sample can affect the ionization state of the analyte and its retention on the sorbent.

    • Solution: Adjust the sample pH to be slightly acidic (e.g., with 0.1% formic acid) to ensure that the phenolic hydroxyl groups are protonated, which can improve retention on reversed-phase sorbents.

  • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte.

    • Solution: Use a weaker wash solvent. For a C18 cartridge, start with a high percentage of water and a low percentage of organic solvent (e.g., 5-10% methanol) to remove polar interferences without eluting the analyte.

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent. A higher percentage of organic solvent (e.g., methanol or acetonitrile, often with a small amount of acid) is typically required. Eluting with multiple smaller volumes can also improve recovery.

  • Flow Rate: A high flow rate during sample loading can prevent efficient binding of the analyte to the sorbent.

    • Solution: Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent material.

Q2: My extracted samples show significant matrix effects (ion suppression or enhancement) in the mass spectrometer. How can I mitigate this?

A2: Matrix effects are a common challenge in bioanalysis. Here are some strategies to minimize their impact:

  • Optimize Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds.

    • Solution: Refine your SPE protocol as described in Q1. Consider using a different type of SPE sorbent (e.g., mixed-mode or polymer-based) that may offer better selectivity for your analyte and removal of interferences.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Solution: Adjust the gradient elution profile of your HPLC method to better resolve the analyte from co-eluting interferences.

  • Use of an Internal Standard: A suitable internal standard can compensate for signal variability caused by matrix effects.

    • Solution: Ideally, use a stable isotope-labeled internal standard of this compound. If this is not available, a structurally similar compound that co-elutes can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: While this may compromise sensitivity, a simple dilution of the extract can sometimes be an effective strategy if the analyte concentration is sufficiently high.

Chromatography (HPLC)

Q3: I am observing poor peak shape (tailing or fronting) for this compound. What can I do to improve it?

A3: Peak tailing is often an issue with phenolic compounds like flavonoids.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase. This suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[1]

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Use a high-purity, end-capped C18 column. Operating at a slightly elevated column temperature (e.g., 30-40°C) can also improve peak shape.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the dried extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.

Q4: My retention times are shifting between injections. What is the cause?

A4: Retention time instability can compromise data quality.

  • Inadequate Column Equilibration: This is a common issue with gradient elution.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer post-run equilibration time.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Mobile Phase Composition Changes: Evaporation of the organic solvent component can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phases daily and keep the solvent reservoirs capped.

Mass Spectrometry (MS)

Q5: I have a low signal or no signal for my analyte in the mass spectrometer. What should I check?

A5: Low signal intensity is a frequent problem. A systematic check of the system is necessary.

  • Ionization Source Parameters: Suboptimal settings in the electrospray ionization (ESI) source can drastically reduce signal.

    • Solution: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) for this compound. Flavonoid glycosides generally ionize well in negative ESI mode.[1]

  • Mobile Phase Compatibility: The mobile phase composition affects ionization efficiency.

    • Solution: Ensure the mobile phase additives are volatile (e.g., formic acid, acetic acid, ammonium (B1175870) formate). Non-volatile buffers like phosphates should be avoided.

  • In-source Fragmentation: The analyte may be fragmenting in the ionization source before reaching the mass analyzer.

    • Solution: This can be controlled by optimizing the cone voltage (or equivalent parameter). A lower cone voltage will generally result in less in-source fragmentation.

  • Mass Spectrometer Calibration: An uncalibrated instrument will not detect the correct mass-to-charge ratio.

    • Solution: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations.

Q6: I am having difficulty identifying the correct product ions for MS/MS analysis of this compound. What are the expected fragmentation patterns?

A6: Flavonoid glycosides have characteristic fragmentation patterns.

  • Glycosidic Bond Cleavage: The most common fragmentation is the loss of the sugar moieties.

    • Expected Fragments: In negative ion mode, you would expect to see the neutral loss of the glucose (162 Da) and rutinose (308 Da) units. The primary fragmentation would likely be the loss of the rutinoside from the 3-position or the glucoside from the 7-position. The resulting aglycone (Kaempferol) would have an m/z of 285.[2][3] Further fragmentation of the kaempferol aglycone can also occur.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of Kaempferol 3-O-rutinoside and similar flavonoid glycosides using LC-MS/MS. These values can serve as a benchmark for method development and validation.

ParameterKaempferol 3-O-rutinosideReference
Linearity Range 8.76–100.25 ng/mL[2]
Lower Limit of Quantification (LLOQ) 2.81 ng/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Extraction Recovery (Protein Precipitation) 90.92% - 104.03%[4]
Intra-day Precision (RSD%) < 15%[4]
Inter-day Precision (RSD%) < 15%[4]

Note: Data for Kaempferol 3-O-rutinoside is presented as a close structural analog. These parameters should be independently validated for this compound.

Detailed Experimental Protocol: SPE-HPLC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound in human plasma. This method should be fully validated according to regulatory guidelines before use in clinical or preclinical studies.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge: C18 SPE cartridge (e.g., 100 mg, 1 mL).

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take 200 µL of plasma and add 20 µL of internal standard solution.

    • Acidify the sample with 200 µL of 2% formic acid in water.

    • Vortex mix for 30 seconds.

    • Load the entire sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: C18 analytical column (e.g., 2.1 mm × 100 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • MS Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Gas Flows: Optimize according to the instrument manufacturer's recommendations.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1) for this compound: m/z 755.2

    • Product Ion (Q3): A characteristic fragment ion, such as the aglycone at m/z 285.0, should be used for quantification. A second product ion should be monitored for confirmation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify Sample add_is->acidify spe_load Load onto C18 SPE Cartridge acidify->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc_inject Inject into HPLC reconstitute->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep ms_detect MS/MS Detection (MRM) hplc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting Low MS Signal

troubleshooting_low_signal start Problem: Low/No MS Signal check_lc Is there a peak in the chromatogram? start->check_lc check_ms Check MS Parameters check_lc->check_ms Yes check_prep Check Sample Preparation check_lc->check_prep No solution_ms Solution: - Optimize source voltage & temp - Check gas flows - Verify MS calibration check_ms->solution_ms solution_prep Solution: - Verify SPE recovery - Check for analyte degradation - Ensure correct reconstitution check_prep->solution_prep

Caption: Logical workflow for troubleshooting low MS signal intensity.

Anti-inflammatory Signaling Pathway

signaling_pathway cluster_pathways Intracellular Signaling Cascades kgg Kaempferol Glycoside nfkb NF-κB Pathway kgg->nfkb mapk MAPKs Pathway kgg->mapk akt Akt Pathway kgg->akt inflammation Inflammatory Response (e.g., NO, PGE2, TNF-α, IL-6) nfkb->inflammation mapk->inflammation akt->inflammation

Caption: Inhibition of pro-inflammatory pathways by this compound.

References

Interpreting mass spectrometry fragmentation patterns of Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Kaempferol 3-O-rutinoside 7-O-glucoside

This guide provides researchers, scientists, and drug development professionals with detailed information for interpreting the mass spectrometry fragmentation patterns of this compound. It includes frequently asked questions, troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and primary fragmentation pathway for this compound in negative ion ESI-MS/MS?

A1: In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound (Molecular Formula: C₃₃H₄₀O₂₀, Exact Mass: 756.21 g/mol ) is observed at approximately m/z 755. The fragmentation cascade typically follows a sequential loss of sugar moieties. The glycosidic bond at the 7-O position is often the most labile in negative mode, followed by the sugars at the 3-O position.[1][2]

The primary pathway is:

  • Initial Loss of Glucose: The parent ion at m/z 755 first loses the glucose unit from the 7-O position, corresponding to a neutral loss of 162 Da. This results in a major fragment ion at m/z 593, which represents Kaempferol 3-O-rutinoside.[2]

  • Sequential Loss from Rutinoside: The ion at m/z 593 then fragments further. It can lose the terminal rhamnose unit of the rutinoside moiety (a neutral loss of 146 Da) to produce an ion at m/z 447 (Kaempferol 3-O-glucoside).[3]

  • Final Aglycone Formation: The ion at m/z 447 subsequently loses its remaining glucose unit (a neutral loss of 162 Da) to yield the deprotonated Kaempferol aglycone radical anion at m/z 285.[2][3] An alternative, less common pathway is the direct loss of the entire rutinoside group (308 Da) from the m/z 593 ion to form the m/z 285 aglycone.[4]

Q2: I see a strong peak for the Kaempferol aglycone (m/z 285) in my initial MS1 scan, not just in MS/MS. What does this indicate?

A2: The presence of a significant aglycone peak in the full MS1 scan suggests that in-source fragmentation is occurring.[5][6] This happens when the glycosidic bonds are labile and break apart within the ion source of the mass spectrometer before mass analysis. To minimize this effect, you can try lowering the ion source temperature or reducing the cone/capillary voltage.[5]

Q3: My signal intensity is low and inconsistent. What are the likely causes and how can I fix it?

A3: Low and variable signal intensity is often caused by matrix effects, where other compounds in your sample co-elute and interfere with the ionization of your target analyte.[5] To mitigate this, consider the following:

  • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step using a C18 cartridge to remove interfering polar and non-polar compounds.[5]

  • Optimize Chromatography: Adjust your HPLC gradient to better separate the analyte from matrix components.

  • Check MS Parameters: Optimize ion source parameters, including gas flows, temperatures, and voltages, to maximize the signal for your specific compound.[5]

Q4: How can I confirm the identity of the Kaempferol aglycone at m/z 285?

A4: To confirm the aglycone's identity, you should perform an MS/MS experiment on the m/z 285 ion. The resulting fragmentation pattern is characteristic of the Kaempferol structure and often involves retro-Diels-Alder (RDA) reactions that cleave the C-ring.[7][8] Key diagnostic product ions for Kaempferol include m/z 153 and 177, which can help distinguish it from its isomers.[7][9] Comparing this fragmentation pattern to a commercial standard or reliable literature data will provide confident identification.[8]

Quantitative Data Summary: Fragmentation of [M-H]⁻

The following table summarizes the key ions and neutral losses observed during the MS/MS fragmentation of this compound in negative ion mode.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Description of Loss
755.21593.15162.05Loss of the glucose moiety from the 7-O position.[2]
593.15447.09146.06Loss of the terminal rhamnose from the 3-O-rutinoside.[3]
593.15285.04308.11Direct loss of the entire rutinoside moiety from the 3-O position.[4]
447.09285.04162.05Loss of the glucose from the 3-O position to yield the aglycone.[3]

Visualization of Fragmentation Pathway

The diagram below illustrates the sequential fragmentation of this compound.

G parent This compound [M-H]⁻ m/z 755.21 intermediate1 Kaempferol 3-O-rutinoside [M-H-Glc]⁻ m/z 593.15 parent->intermediate1 -162 Da (Glucose at 7-O) intermediate2 Kaempferol 3-O-glucoside [M-H-Glc-Rha]⁻ m/z 447.09 intermediate1->intermediate2 -146 Da (Rhamnose at 3-O) aglycone Kaempferol Aglycone [Y₀-H]⁻˙ m/z 285.04 intermediate1->aglycone -308 Da (Rutinose at 3-O) intermediate2->aglycone -162 Da (Glucose at 3-O)

Caption: Negative ion mode fragmentation pathway of this compound.

Recommended Experimental Protocol

This protocol provides a general workflow for the analysis of Kaempferol glycosides from plant extracts.

1. Sample Preparation

  • Extraction: Extract the powdered plant material (1 part) with 80% aqueous methanol (B129727) (10 parts, w/v). Use sonication for 30 minutes to enhance extraction efficiency.[5]

  • Centrifugation and Filtration: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet solid debris. Filter the resulting supernatant through a 0.22 µm syringe filter prior to analysis.[5]

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Condition a C18 SPE cartridge with one volume of methanol, followed by one volume of deionized water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the flavonoid glycosides with methanol.

    • Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS injection.[5]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be: 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 35-40 °C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS Analysis: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Set the expected precursor ion (m/z 755.21) for targeted analysis.

    • Collision Energy: Use stepped or ramped collision energy (e.g., 15-40 eV) to ensure the generation of a rich fragmentation spectrum containing both sugar losses and aglycone fragments.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Injection solvent is stronger than the initial mobile phase. 2. Inappropriate mobile phase pH.1. Ensure the sample is dissolved in the initial mobile phase composition (e.g., 95% A, 5% B). 2. The use of 0.1% formic acid typically ensures good peak shape for flavonoids.[5]
Difficulty Differentiating Isomers Isomeric compounds have identical mass and may co-elute.1. Optimize the LC gradient to achieve chromatographic separation. 2. Rely on MS/MS fragmentation patterns. The relative abundance of fragment ions often differs between isomers based on the glycosylation position.[1][5]
Inaccurate Mass Measurement The mass spectrometer is not properly calibrated.Perform routine mass calibration according to the instrument manufacturer's guidelines to ensure high mass accuracy.
Presence of Unknown Peaks Contamination from solvents, vials, or the sample matrix.1. Run a solvent blank to identify system-related peaks. 2. Improve sample cleanup using SPE to reduce matrix complexity.

References

Technical Support Center: Chromatographic Resolution of Kaempferol Glycoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside from its isomers.

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of Kaempferol 3-O-rutinoside 7-O-glucoside and its Isomers

Separating structurally similar flavonoid glycoside isomers, such as those of this compound, presents a significant chromatographic challenge. Poor resolution or complete co-elution can hinder accurate quantification and isolation. This guide provides a systematic approach to troubleshoot and improve separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Assess the column's performance by checking its backpressure and theoretical plate number.[1]

  • System Suitability: Ensure your HPLC system is functioning correctly by injecting a standard mixture with known separation characteristics. This helps to confirm that the issue is with the method and not the instrument.[1]

Optimization Strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating flavonoid isomers.[1]

    • Solvent Selection: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727) due to its lower viscosity.

    • Organic Solvent Percentage: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Mobile Phase Modifier: The addition of an acidic modifier is crucial for good peak shape and selectivity. Formic acid (0.1%) is commonly used to suppress the ionization of phenolic hydroxyl groups, reducing peak tailing and improving resolution.[2]

  • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly enhance the resolution of complex mixtures of isomers. Experiment with different gradient slopes and durations.

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[1]

    • Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[1][3] A typical starting point is 30-40°C.[2] However, excessively high temperatures might not always be beneficial and can degrade certain compounds.[1]

  • Stationary Phase Selection: The choice of the stationary phase is a powerful tool for altering selectivity.

    • C18 Columns: Reversed-phase C18 columns are the most common choice for flavonoid analysis.[2] However, different C18 phases from various manufacturers can exhibit different selectivities.

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds like flavonoids through pi-pi interactions.

    • Superficially Porous Particles (SPP) or Core-Shell Columns: These columns provide higher efficiency and better resolution compared to fully porous particle columns of the same dimension.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Issue: Peak Tailing

Peak tailing can compromise resolution and the accuracy of integration.

Potential Causes and Solutions:

  • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

Issue: Fluctuating Retention Times

Inconsistent retention times make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the column equilibration time between runs.[1]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[1]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.[1]

    • Solution: Perform regular pump maintenance.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound?

A1: Isomers of this compound would likely involve variations in the glycosylation pattern. This could include:

  • Positional Isomers: The rutinoside and glucoside moieties could be attached at different hydroxyl groups on the kaempferol aglycone. For example, Kaempferol 3-O-glucoside 7-O-rutinoside.

  • Linkage Isomers: The linkage between the sugars in the rutinoside (rhamnose and glucose) could differ.

  • Anomeric Isomers: The stereochemistry of the glycosidic bond (α or β) could vary.

Q2: What is a good starting point for developing a separation method for these isomers?

A2: A good starting point would be a reversed-phase HPLC method using a C18 column.[2] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. A starting gradient could be 10-40% B over 30 minutes. The column temperature can be initially set to 35°C.[4]

Q3: How can I confirm the identity of the separated isomers?

A3: High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is essential for the structural elucidation of flavonoid glycoside isomers.[5][6] The fragmentation patterns in the MS/MS spectra can provide information about the type and position of the sugar moieties.

Q4: Can two-dimensional liquid chromatography (2D-LC) be used to improve resolution?

A4: Yes, 2D-LC is a powerful technique for separating highly complex mixtures, including isomeric compounds.[5] A heart-cutting 2D-LC method can be developed where the co-eluting isomers from the first dimension are transferred to a second dimension column with a different selectivity for further separation.[5]

Experimental Protocols

Protocol 1: General HPLC Method for Flavonoid Glycoside Isomer Separation

This protocol provides a general starting point for the separation of this compound and its isomers. Optimization will likely be required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient 10% B to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection Diode Array Detector (DAD) at 265 nm and 350 nm
Protocol 2: Sample Preparation from Plant Material
  • Extraction: Extract the dried and powdered plant material with 80% methanol in water at a ratio of 1:20 (w/v).

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Hypothetical Data)
Mobile Phase B (Acetonitrile %)Resolution (Rs) between Isomer 1 and Isomer 2
251.2
301.6
351.4

A resolution value (Rs) of ≥ 1.5 indicates baseline separation.

Table 2: Effect of Column Temperature on Retention Time and Resolution (Hypothetical Data)
Column Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
3015.215.81.3
3514.114.81.7
4013.313.91.5

Visualization

TroubleshootingWorkflow Start Poor Resolution of Isomers InitialChecks Initial Checks: - Column Health - System Suitability Start->InitialChecks OptimizeMobilePhase Optimize Mobile Phase - Adjust % Organic - Change Organic Solvent - Adjust Modifier InitialChecks->OptimizeMobilePhase Checks OK OptimizeGradient Optimize Gradient Profile - Shallow Gradient OptimizeMobilePhase->OptimizeGradient ResolutionOK Resolution Achieved (Rs >= 1.5) OptimizeMobilePhase->ResolutionOK Improved OptimizeTemperature Optimize Column Temperature OptimizeGradient->OptimizeTemperature OptimizeGradient->ResolutionOK Improved ChangeColumn Change Stationary Phase - Different C18 - Phenyl-Hexyl - Core-Shell OptimizeTemperature->ChangeColumn OptimizeTemperature->ResolutionOK Improved ChangeColumn->ResolutionOK Improved NoImprovement No Significant Improvement ChangeColumn->NoImprovement Still Poor Resolution AdvancedTechniques Consider Advanced Techniques - 2D-LC AdvancedTechniques->ResolutionOK Improved NoImprovement->AdvancedTechniques

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Kaempferol and its Glycoside, Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of the flavonoid aglycone, kaempferol (B1673270), and its glycosylated form, Kaempferol 3-O-rutinoside 7-O-glucoside. This comparison is supported by experimental data from various studies, focusing on their antioxidant, anti-inflammatory, and anticancer activities. The information presented aims to assist researchers in understanding the structure-activity relationships of these compounds and their potential therapeutic applications.

Executive Summary

Kaempferol, a naturally occurring flavonoid, is well-recognized for its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Its biological activity is often attributed to the presence of free hydroxyl groups on its core structure. In contrast, its glycoside derivatives, such as this compound, have sugar moieties attached, which can significantly alter their physicochemical properties and, consequently, their bioactivity. Generally, the aglycone form (kaempferol) exhibits superior bioactivity in in-vitro assays compared to its glycosides. This is largely due to the increased steric hindrance and altered polarity conferred by the sugar groups, which can affect the molecule's ability to interact with cellular targets and scavenge free radicals.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from comparative studies on the bioactivities of kaempferol and its glycosides. It is important to note that direct comparative data for this compound is limited. Therefore, data for the closely related Kaempferol 3-O-rutinoside is included to provide a strong indication of the expected activity.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Reference
KaempferolDPPH Radical Scavenging7.78 ± 0.30[2]
KaempferolABTS Radical Scavenging3.70 ± 0.15[2]
Kaempferol 3-O-rutinosideDPPH Radical Scavenging> 100[3]
Kaempferol 3-O-rutinosideABTS Radical Scavenging> 100[3]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
KaempferolNitric Oxide (NO) InhibitionRAW 264.7~25[3]
Kaempferol 3-O-rutinosideNitric Oxide (NO) InhibitionRAW 264.7> 100[3][4][5]
Kaempferol 7-O-glucosideNitric Oxide (NO) InhibitionRAW 264.7Potent Inhibition[6]

Table 3: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)Reference
KaempferolHepG2 (Liver Cancer)MTT30.92[1][3]
KaempferolMCF-7 (Breast Cancer)MTT90.28 µg/ml[7]
Kaempferol 3-O-rutinosideHepG2 (Liver Cancer)MTT> 100[1][3]
Kaempferol 3-O-rhamnosideMCF-7 (Breast Cancer)MTT227[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent (e.g., DMSO, methanol), and a positive control (e.g., ascorbic acid, trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the test compound/control to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.

    • Incubate the cells for a further 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.

    • Measure the absorbance at approximately 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

  • Cell Culture: The desired cancer cell lines (e.g., HepG2, MCF-7) are cultured in their appropriate media.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

    • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by kaempferol and provide a general workflow for comparing the bioactivity of kaempferol and its glycosides.

G cluster_0 Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκBα (NF-κB inhibitor) p65 p65/p50 NFkB->p65 Translocates to nucleus Nucleus p65->nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) nucleus->iNOS_COX2 Induces transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Leads to production of Kaempferol Kaempferol Kaempferol->IKK Inhibits Kaempferol->NFkB Inhibits translocation

Caption: Kaempferol's anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_1 Anticancer Signaling Pathways GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Kaempferol Kaempferol Kaempferol->PI3K Inhibits Kaempferol->AKT Inhibits

Caption: Kaempferol's anticancer effect through PI3K/Akt pathway inhibition.

G start Start: Obtain Compounds compounds Kaempferol & This compound start->compounds antioxidant Antioxidant Assays (DPPH, ABTS) compounds->antioxidant antiinflammatory Anti-inflammatory Assay (NO Inhibition) compounds->antiinflammatory anticancer Anticancer Assay (MTT) compounds->anticancer data Data Collection (IC50 values) antioxidant->data antiinflammatory->data anticancer->data comparison Comparative Analysis data->comparison conclusion Conclusion on Bioactivity comparison->conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside and related flavonoids, with a focus on their antioxidant and anti-inflammatory properties. The information presented is collated from preclinical studies to aid in research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction: The Therapeutic Potential of Kaempferol and Its Glycosides

Kaempferol, a natural flavonol, and its glycosidic derivatives are ubiquitously found in a variety of plants and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, where the type and position of glycosidic moieties significantly influence their bioactivity. This guide focuses on Kaempferol 3-O-rutinoside 7-O-glucoside and compares its known activities with other key kaempferol glycosides to elucidate critical structure-activity relationships.

Comparative Analysis of Biological Activities

The biological activity of kaempferol glycosides is largely dependent on the structure of the aglycone and the number and position of sugar attachments. Glycosylation can alter the molecule's solubility, stability, and interaction with biological targets.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key mechanism underlying their protective effects. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity.

Generally, the aglycone kaempferol exhibits the strongest antioxidant activity. Glycosylation, particularly at the 3-hydroxyl position, tends to decrease the radical scavenging capacity. This is because the 3-OH group is crucial for donating a hydrogen atom to neutralize free radicals. When this group is masked by a sugar moiety, the antioxidant potential is often diminished.[1]

Table 1: Comparative Antioxidant Activity of Kaempferol and Its Glycosides

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
Kaempferol47.930.337[1]
Kaempferol 7-O-glucoside> 100> 100[1]
Kaempferol 3-O-rhamnoside> 100> 100[1]
Kaempferol 3-O-rutinoside> 100> 100[1]
Kaempferol 3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside28.61Not Reported[2]
Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosideNo ActivityNot Reported[2]

Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. Data for this compound was not available in the reviewed literature.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Flavonoids, including kaempferol glycosides, can modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and measuring the inhibition of nitric oxide (NO) production.

Similar to antioxidant activity, the kaempferol aglycone generally demonstrates the most potent anti-inflammatory effects. However, certain glycosides still retain significant activity. For instance, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside has been shown to inhibit the production of NO and other pro-inflammatory cytokines in a concentration-dependent manner.[3][4] This suggests that while the aglycone is highly active, specific glycosylation patterns can be compatible with anti-inflammatory effects.

Table 2: Comparative Anti-inflammatory Activity of Kaempferol and Its Glycosides

CompoundAssayEndpointIC50 (µM)Reference
KaempferolInhibition of ConA-activated T cell proliferationCell Viability< 30[1]
KaempferolInhibition of NO production in LPS-stimulated RAW 264.7 cellsNitric Oxide Level~30[1]
Kaempferol 7-O-glucosideInhibition of ConA-activated T cell proliferationCell Viability> 100[1]
Kaempferol 7-O-glucosideInhibition of NO production in LPS-stimulated RAW 264.7 cellsNitric Oxide Level> 100[1]
Kaempferol 3-O-rhamnosideInhibition of ConA-activated T cell proliferationCell Viability> 100[1]
Kaempferol 3-O-rhamnosideInhibition of NO production in LPS-stimulated RAW 264.7 cellsNitric Oxide Level> 100[1]
Kaempferol 3-O-rutinosideInhibition of ConA-activated T cell proliferationCell Viability> 100[1]
Kaempferol 3-O-rutinosideInhibition of NO production in LPS-stimulated RAW 264.7 cellsNitric Oxide Level> 100[1]
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucosideInhibition of NO production in LPS-stimulated RAW 264.7 cellsNitric Oxide LevelNot explicitly reported, but activity is dose-dependent at 1.25, 2.5, and 5 µM[3][4]

Note: IC50 values represent the concentration required for 50% inhibition of the specified endpoint. A lower IC50 value indicates higher anti-inflammatory activity.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of kaempferol and its glycosides are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside has been shown to exert its anti-inflammatory effects by suppressing the phosphorylation of key proteins in the NF-κB, MAPK, and Akt signaling pathways in LPS-stimulated RAW 264.7 cells.[3][4]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes transcription MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPKs (p38, JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocation AP1_nucleus->Pro_inflammatory_genes transcription KGG Kaempferol Glycosides KGG->IKK inhibits KGG->MAPK inhibits dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare DPPH Solution Mix Mix Sample and DPPH DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate (dark, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

References

Validating the Antioxidant Capacity of Kaempferol 3-O-rutinoside 7-O-glucoside: A Comparative Analysis Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Kaempferol 3-O-rutinoside 7-O-glucoside, evaluated through the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Due to the limited availability of direct experimental data for this compound, this document utilizes data for its close structural analogue, Kaempferol 3-O-rutinoside, to provide a substantive comparison against common antioxidant standards. This information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in assessing the potential of this flavonoid glycoside.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is commonly quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for Kaempferol, its glycoside Kaempferol 3-O-rutinoside, and standard antioxidants as determined by the DPPH and ABTS assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Kaempferol> 10018.3
Kaempferol 3-O-rutinoside> 100> 100
This compound Data Not Available Data Not Available
Ascorbic Acid (Standard)~25-50~50
Trolox (Standard)~40-60~10-20
Quercetin (Standard)~5-15~1-5

Note: The IC50 values for Ascorbic Acid, Trolox, and Quercetin can vary between studies depending on the specific experimental conditions. The values presented here are approximate ranges found in the literature for comparative purposes.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are crucial for the reproducibility and validation of antioxidant capacity studies.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and standard antioxidants in methanol at a known concentration. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (e.g., methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and standard antioxidants in a suitable solvent at a known concentration. Prepare a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or standard to the wells.

    • For the blank, add 10 µL of the solvent used for the samples.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates the general workflow for validating the antioxidant capacity of a test compound using both DPPH and ABTS assays.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare 0.1 mM DPPH in Methanol DPPH_mix Mix DPPH Solution with Sample/Standard DPPH_prep->DPPH_mix DPPH_sample_prep Prepare Test Compound & Standard Dilutions DPPH_sample_prep->DPPH_mix DPPH_incubate Incubate 30 min in Dark DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition & IC50 Value DPPH_measure->DPPH_calc Comparison Comparative Analysis of Antioxidant Capacity DPPH_calc->Comparison ABTS_prep Prepare ABTS•+ Radical Cation Solution ABTS_mix Mix ABTS•+ Solution with Sample/Standard ABTS_prep->ABTS_mix ABTS_sample_prep Prepare Test Compound & Standard Dilutions ABTS_sample_prep->ABTS_mix ABTS_incubate Incubate 6 min ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance at 734 nm ABTS_incubate->ABTS_measure ABTS_calc Calculate % Inhibition & IC50 Value ABTS_measure->ABTS_calc ABTS_calc->Comparison Test_Compound Test Compound: Kaempferol 3-O-rutinoside 7-O-glucoside Test_Compound->DPPH_sample_prep Test_Compound->ABTS_sample_prep Standard_Antioxidants Standard Antioxidants: Ascorbic Acid, Trolox, Quercetin Standard_Antioxidants->DPPH_sample_prep Standard_Antioxidants->ABTS_sample_prep

Caption: Workflow for DPPH and ABTS antioxidant assays.

This guide provides a framework for the validation and comparison of the antioxidant capacity of this compound. Researchers are encouraged to perform direct experimental validation to ascertain the specific IC50 values for this compound and further elucidate its potential as a potent antioxidant.

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. While direct inter-laboratory validation data for this specific compound is limited in publicly available literature, this document synthesizes and compares validated methods for the closely related and often co-eluting compound, Kaempferol 3-O-rutinoside, as well as the aglycone, Kaempferol. The presented data from single-laboratory validation studies for these analogous compounds provides a strong foundation for establishing robust analytical protocols.

This guide will delve into a comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to equip researchers with the necessary information to select and implement an appropriate analytical method for their specific research needs, from routine quality control to complex pharmacokinetic studies.

Comparison of Analytical Methods

The choice of analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, and sample matrix. Below is a summary of performance characteristics for HPLC-DAD and UPLC-MS/MS methods based on validated studies of similar kaempferol glycosides.

ParameterHPLC-DAD for KaempferolUPLC-MS/MS for Kaempferol 3-O-rutinoside
Linearity Range 10-60 μg/mL[1]2-500 ng/mL
Correlation Coefficient (r²) > 0.998[1]> 0.996[2]
Limit of Detection (LOD) 1.33 µg/mLNot explicitly stated, but LLOQ is 2 ng/mL[2]
Limit of Quantification (LOQ) 4.0 µg/mL2 ng/mL[2]
Accuracy (Recovery) 99.96% to 100.17%[1]90.92% - 104.03% (as extraction recovery)[2]
Precision (RSD) < 2% (Intra-day and Inter-day)[1]Within acceptable limits (Intra- and Inter-day)[2]
Sample Matrix Plant extracts, dietary supplements, pharmaceutical formulations[1]Rat plasma[2]

Key Insights:

  • HPLC-DAD offers a robust and cost-effective method suitable for the quantification of kaempferol and its glycosides in relatively high concentration samples like plant extracts and pharmaceutical formulations.[1]

  • UPLC-MS/MS provides significantly higher sensitivity and selectivity, making it the method of choice for analyzing samples with low concentrations of the analyte, such as biological matrices in pharmacokinetic studies.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for HPLC-DAD and UPLC-MS/MS analysis of kaempferol and its glycosides.

HPLC-DAD Method for Kaempferol

This protocol is adapted from a validated method for the quantification of Kaempferol.[1]

  • Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% formic acid.[1]

  • Detection: UV detection at a wavelength of 265 nm.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase.

    • Sonication can be used to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of Kaempferol standard in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 10-60 μg/mL).[1]

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]

UPLC-MS/MS Method for Kaempferol 3-O-rutinoside in Rat Plasma

This protocol is based on a validated method for the simultaneous determination of several compounds, including Kaempferol 3-O-rutinoside, in a biological matrix.[2]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). A C18 analytical column (e.g., 2.1 mm × 100 mm, 3.5 μm) is used for separation.[2]

  • Mobile Phase: A gradient elution using 0.1% aqueous formic acid (A) and acetonitrile (B).[2]

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for Kaempferol 3-O-rutinoside would need to be optimized.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a precipitating agent like acetonitrile.[2]

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for injection into the UPLC-MS/MS system.

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of Kaempferol 3-O-rutinoside and an appropriate internal standard (IS) in a suitable solvent.

    • Spike blank plasma with working solutions of the analyte and IS to prepare calibration standards and QC samples at various concentration levels.

  • Validation: The method must be validated for selectivity, linearity, LLOQ, accuracy, precision, matrix effect, and stability as per regulatory guidelines for bioanalytical method validation.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of Kaempferol 3-O-rutinoside 7-O-glucoside from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction of Analytes SampleCollection->Extraction Purification Purification / Clean-up (e.g., SPE, Filtration) Extraction->Purification Chromatography Chromatographic Separation (HPLC or UPLC) Purification->Chromatography Detection Detection (DAD or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation G cluster_pathway MAPK/NF-κB Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Activation (p38, ERK, JNK) TLR4->MAPK IKK IKK Activation TLR4->IKK NFκB NF-κB Translocation to Nucleus MAPK->NFκB IκBα IκBα Degradation IKK->IκBα IκBα->NFκB Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS) NFκB->Inflammatory_Genes Kaempferol Kaempferol Glycosides Kaempferol->MAPK Inhibition Kaempferol->IKK Inhibition

References

Kaempferol 3-O-rutinoside 7-O-glucoside: An In Vivo Efficacy Comparison with Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, natural compounds are a valuable source of novel therapeutic agents. Kaempferol 3-O-rutinoside 7-O-glucoside, a flavonoid glycoside, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of a closely related compound, Kaempferol 3-O-rutinoside, against established drugs in the therapeutic areas of fever, neuroprotection following ischemic stroke, and neuroinflammation. Due to the limited in vivo data on this compound, this comparison focuses on its aglycone derivative, Kaempferol 3-O-rutinoside (K3OR), for which more extensive research is available.

Antipyretic Efficacy: A Head-to-Head Battle with NSAIDs

A direct comparison in a lipopolysaccharide (LPS)-induced fever model in mice revealed the potent antipyretic effects of Kaempferol 3-O-rutinoside. The study demonstrated that K3OR was more effective at reducing rectal temperature than the commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and acetaminophen (B1664979).[1]

Comparative Efficacy Data
Treatment GroupDosageTime to Maximum Temperature ReductionMaximum Temperature Reduction (°C)
Kaempferol 3-O-rutinoside9.47 mg/kg150 min> 1.5°C
Ibuprofen3.30 mg/kgNot specified< 1.0°C
Acetaminophen2.42 mg/kgNot specified< 1.0°C
Experimental Protocol: LPS-Induced Fever in Mice

Animal Model: Male Kunming mice.

Fever Induction: Fever was induced by an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg.

Drug Administration: One hour after LPS injection, the mice were orally administered with Kaempferol 3-O-rutinoside (9.47 mg/kg), ibuprofen (3.30 mg/kg), or acetaminophen (2.42 mg/kg).

Efficacy Endpoint: Rectal temperature was measured at various time points post-drug administration to assess the antipyretic effect.

Signaling Pathway: The proposed mechanism involves the accelerated elimination of pro-inflammatory cytokines IL-6 and TNF-α.[2]

G LPS Lipopolysaccharide (LPS) Immune_Cells Immune Cells LPS->Immune_Cells activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Immune_Cells->Cytokines release Hypothalamus Hypothalamus Cytokines->Hypothalamus act on Fever Fever Hypothalamus->Fever induces K3OR Kaempferol 3-O-rutinoside K3OR->Cytokines accelerates elimination of Ibuprofen_Acetaminophen Ibuprofen / Acetaminophen COX COX Enzymes Ibuprofen_Acetaminophen->COX inhibit COX->Cytokines involved in synthesis of mediators

Fig. 1: Simplified signaling pathway of antipyretic action.

Neuroprotective Efficacy in Ischemic Stroke: An Indirect Comparison

In a rat model of transient focal cerebral ischemia, Kaempferol 3-O-rutinoside demonstrated significant neuroprotective effects. The study provides a basis for an indirect comparison with tissue plasminogen activator (tPA), the standard of care for acute ischemic stroke.

Comparative Efficacy Data
Treatment GroupDosageNeurological Deficit Score ReductionInfarct Volume Reduction (%)
Kaempferol 3-O-rutinoside10 mg/kg, i.v.Significant reductionSignificant reduction
Tissue Plasminogen Activator (tPA)10 mg/kg, i.v.VariableSignificant reduction in low-flow regions[3][4]

Note: This is an indirect comparison based on separate studies. The experimental conditions may vary.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

Animal Model: Male Sprague-Dawley rats.

Ischemia Induction: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery for 2 hours, followed by reperfusion.

Drug Administration: Kaempferol 3-O-rutinoside (10 mg/kg) was administered intravenously at the onset of reperfusion. For tPA, a common preclinical dose is 10 mg/kg administered intravenously.

Efficacy Endpoints: Neurological deficit scores and brain infarct volume were assessed 22-24 hours after MCAO.

Signaling Pathway: The neuroprotective effects of Kaempferol 3-O-rutinoside are attributed to the inhibition of the NF-κB and STAT3 signaling pathways, leading to reduced neuroinflammation.[5][6]

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Cerebral Ischemia/Reperfusion Inflammation Neuroinflammation Ischemia->Inflammation Neuronal_Damage Neuronal Damage & Infarction Inflammation->Neuronal_Damage K3OR Kaempferol 3-O-rutinoside K3OR->Inflammation inhibits (NF-κB, STAT3) tPA tPA tPA->Ischemia restores blood flow (thrombolysis)

Fig. 2: Experimental workflow for neuroprotection studies.

Anti-Neuroinflammatory Efficacy: An Indirect Comparison

The anti-inflammatory properties of Kaempferol 3-O-rutinoside, particularly its ability to reduce pro-inflammatory cytokines, are central to its neuroprotective effects. An indirect comparison can be made with dexamethasone, a potent corticosteroid with strong anti-inflammatory actions.

Comparative Efficacy Data
Treatment GroupAnimal ModelKey Cytokine Reduction
Kaempferol 3-O-rutinosideMCAO in ratsTNF-α, IL-1β, IL-6
DexamethasoneLPS-induced neuroinflammation in mice/ratsTNF-α, IL-1β[2][5]

Note: This is an indirect comparison based on separate studies using different models of neuroinflammation.

Experimental Protocol: Models of Neuroinflammation

Kaempferol 3-O-rutinoside: The MCAO model in rats, as described above, was used to assess the anti-neuroinflammatory effects. Cytokine levels in the brain tissue were measured post-treatment.

Dexamethasone: Lipopolysaccharide (LPS) is commonly administered to rodents to induce a systemic inflammatory response, including neuroinflammation. Dexamethasone is typically administered prior to or concurrently with the LPS challenge. Brain tissue is then analyzed for the expression of pro-inflammatory cytokines.

Signaling Pathway: Kaempferol 3-O-rutinoside inhibits the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. Dexamethasone exerts its anti-inflammatory effects primarily through the glucocorticoid receptor, which can also inhibit NF-κB activity.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Ischemia, LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines promotes transcription of K3OR Kaempferol 3-O-rutinoside K3OR->NF_kB_Activation inhibits Dexamethasone Dexamethasone Dexamethasone->NF_kB_Activation inhibits

Fig. 3: Logical relationship of anti-inflammatory action.

References

Unraveling the Glycosylation Pattern of Kaempferol 3-O-rutinoside 7-O-glucoside: An Enzymatic Hydrolysis Approach

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers to confirm the specific sugar attachments to the flavonoid kaempferol (B1673270) using targeted enzymatic cleavage. This document provides a comparative analysis of enzymatic hydrolysis versus other common analytical techniques, supported by detailed experimental protocols and data interpretation guides.

In the realm of natural product chemistry and drug development, precise structural elucidation of flavonoid glycosides is paramount. The specific arrangement of sugar moieties significantly influences the bioavailability, bioactivity, and metabolic fate of these compounds. This guide focuses on Kaempferol 3-O-rutinoside 7-O-glucoside, a complex flavonoid glycoside, and details the use of enzymatic hydrolysis as a powerful tool to selectively cleave glycosidic bonds and thereby confirm its intricate glycosylation pattern.

Comparative Analysis of Hydrolysis Methods

Enzymatic hydrolysis offers a mild and highly specific alternative to traditional acid hydrolysis for the structural analysis of flavonoid glycosides. While acid hydrolysis can effectively remove all sugar residues to yield the aglycone, it lacks the specificity to differentiate between the various glycosidic linkages. In contrast, a carefully selected panel of enzymes can selectively target and cleave specific sugar units, providing clear evidence of their attachment points on the flavonoid backbone.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Hydrolysis Utilizes specific enzymes (e.g., β-glucosidase, α-rhamnosidase, hesperidinase) to cleave specific glycosidic bonds.High specificity allows for determination of individual sugar linkages. Mild reaction conditions preserve the aglycone structure.Requires a panel of specific enzymes. Can be more time-consuming and costly than acid hydrolysis.
Acid Hydrolysis Uses strong acids (e.g., HCl, H₂SO₄) to non-selectively cleave all glycosidic bonds.Simple, rapid, and effective for complete removal of all sugar moieties to identify the aglycone.Lacks specificity, preventing the determination of individual sugar positions. Harsh conditions can lead to degradation of the aglycone.
Spectroscopic Methods (NMR, MS) Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information.Can provide a complete and unambiguous structural determination without the need for hydrolysis.Requires sophisticated instrumentation and specialized expertise for data interpretation. Can be challenging for complex glycosides.

Table 1: Comparison of Methods for Glycosylation Pattern Analysis

Predicted Enzymatic Hydrolysis Products of this compound

The strategic application of specific glycosidases to this compound allows for the stepwise removal of sugar residues, leading to predictable intermediates and the final aglycone. The identification of these products confirms the original glycosylation pattern.

EnzymeTarget LinkageStarting MaterialExpected Product(s)
β-Glucosidase β-glucosidic bondThis compoundKaempferol 3-O-rutinoside + Glucose
α-Rhamnosidase α-rhamnosidic bond (in rutinoside)Kaempferol 3-O-rutinosideKaempferol 3-O-glucoside + Rhamnose
Hesperidinase (contains α-rhamnosidase and β-glucosidase activity) α-rhamnosidic and β-glucosidic bondsThis compoundKaempferol + Glucose + Rhamnose

Table 2: Predicted Products of Enzymatic Hydrolysis

Experimental Protocols

Enzymatic Hydrolysis Workflow

The following diagram illustrates the logical workflow for the enzymatic hydrolysis of this compound to elucidate its glycosylation pattern.

Enzymatic_Hydrolysis_Workflow K3R7G This compound K3R Kaempferol 3-O-rutinoside K3R7G->K3R + β-Glucosidase K7G Kaempferol 7-O-glucoside K3R7G->K7G + Hesperidinase (partial) K Kaempferol (Aglycone) K3R7G->K + Hesperidinase (complete) K3R->K + Hesperidinase Glucose Glucose K7G->K + Hesperidinase Rhamnose Rhamnose Deduction_Logic Start Start with unknown Kaempferol Glycoside Step1 Hydrolyze with β-Glucosidase Start->Step1 Result1 Product: Kaempferol 3-O-rutinoside + Glucose Step1->Result1 Conclusion1 Conclusion: A β-glucoside is present Result1->Conclusion1 Step2 Hydrolyze Kaempferol 3-O-rutinoside with Hesperidinase Conclusion1->Step2 Result2 Products: Kaempferol + Glucose + Rhamnose Step2->Result2 Conclusion2 Conclusion: A rutinoside (rhamnose-glucose) is present Result2->Conclusion2 Final Final Structure: this compound Conclusion2->Final

A Head-to-Head Comparison of the Biological Effects of Kaempferol and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative biological activities of kaempferol (B1673270) and its glycosidic derivatives, supported by experimental data and detailed methodologies.

Kaempferol, a natural flavonol abundant in various fruits and vegetables, and its glycosidic forms are subjects of extensive research for their potential therapeutic applications. The addition of sugar moieties to the kaempferol aglycone backbone significantly influences its bioavailability, metabolism, and ultimately, its biological efficacy. This guide provides a detailed head-to-head comparison of the antitumor, antioxidant, and anti-inflammatory effects of kaempferol and its common glycosides, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Key Findings: Aglycone Potency vs. Glycosidic Variations

Experimental evidence consistently demonstrates that kaempferol, in its aglycone form, exhibits more potent biological activities compared to its glycoside derivatives. The presence of sugar moieties can hinder the interaction of the flavonoid with cellular targets, thereby reducing its efficacy. However, the type and position of the sugar molecule also play a crucial role in the absorption and metabolism of these compounds, which can influence their in vivo effects.

Comparative Biological Activities: Quantitative Data

To facilitate a clear comparison, the following tables summarize the quantitative data from various in vitro studies on the antiproliferative, antioxidant, and anti-inflammatory activities of kaempferol and its selected glycosides.

Table 1: Comparative Antiproliferative Activity (IC₅₀ values in µM)
CompoundHepG2 (Liver Cancer)CT26 (Colon Cancer)B16F1 (Melanoma)HL-60 (Leukemia)
Kaempferol30.92[1]88.02[1]70.67[1]>120
Kaempferol-3-O-rutinoside>100>100>100>120
Kaempferol-3-O-rhamnoside>100>100>100-
Kaempferol-7-O-glucoside>100>100>100-
Kaempferol-3-O-glucoside->120->120
Table 2: Comparative Antioxidant Activity (IC₅₀ values in µM)
CompoundDPPH Radical ScavengingABTS Radical Scavenging
Kaempferol29.8118.23
Kaempferol-7-O-glucoside95.3635.19
Kaempferol-3-O-rutinoside>200>200
Kaempferol-3-O-rhamnoside>200>200
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values in µM)
CompoundNitric Oxide (NO) Inhibition
Kaempferol15.4
Kaempferol-3-O-rhamnoside (Afzelin)>100
Kaempferol-7-O-rhamnoside (α-rhamnoisorobin)37.7
Kaempferol-3,7-di-O-rhamnoside (Kaempferitrin)>100

Mechanistic Insights: Modulation of Key Signaling Pathways

The biological effects of kaempferol and its glycosides are largely attributed to their ability to modulate critical cellular signaling pathways, primarily the PI3K/AKT and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.

PI3K/AKT Signaling Pathway in Cancer

Kaempferol has been shown to exert its antitumor effects by inhibiting the PI3K/AKT signaling pathway, which is often hyperactivated in cancer cells. This inhibition leads to decreased cell proliferation and induction of apoptosis. While the aglycone shows potent inhibition, the effects of its glycosides on this pathway are less pronounced.

PI3K_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Kaempferol Kaempferol Kaempferol->PI3K Strong Inhibition Kaempferol->AKT Glycosides Kaempferol Glycosides (Reduced Activity) Glycosides->PI3K Weak Inhibition

PI3K/AKT signaling pathway inhibition by kaempferol.
NF-κB Signaling Pathway in Inflammation

The anti-inflammatory properties of kaempferol and its derivatives are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Kaempferol effectively blocks the activation of NF-κB, leading to a reduction in the inflammatory response. Some glycosides, such as kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside, have also been shown to inhibit this pathway, albeit generally to a lesser extent than the aglycone.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Kaempferol Kaempferol Kaempferol->IKK Inhibition Glycosides Kaempferol Glycosides Glycosides->IKK Weaker Inhibition NFkB_nuc NF-κB NFkB_nuc->Inflammation

NF-κB signaling pathway inhibition by kaempferol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and further investigation.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with Kaempferol or Glycosides A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Solubilize formazan (B1609692) crystals (e.g., with DMSO) D->E F Measure absorbance (570 nm) E->F

MTT assay experimental workflow.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of kaempferol or its glycosides and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antioxidant Capacity (DPPH) Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Workflow:

DPPH_Workflow A Prepare serial dilutions of Kaempferol/Glycosides B Add DPPH solution to each dilution A->B C Incubate in the dark (30 min) B->C D Measure absorbance (517 nm) C->D E Calculate % inhibition and IC50 value D->E

DPPH assay experimental workflow.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

  • Prepare serial dilutions of the test compounds (kaempferol and its glycosides) in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from the plot of scavenging activity against the concentration of the sample.

Anti-inflammatory Activity (Nitric Oxide Inhibition) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, typically using the Griess reagent.

Workflow:

Griess_Workflow A Seed macrophages (e.g., RAW 264.7) in 96-well plate B Pre-treat with Kaempferol/ Glycosides for 1h A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24h C->D E Collect supernatant and add Griess reagent D->E F Measure absorbance (540 nm) E->F

Griess assay experimental workflow.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The amount of nitrite (B80452) is calculated from a sodium nitrite standard curve.

Conclusion

The presented data underscores a general trend where the kaempferol aglycone demonstrates superior in vitro biological activity compared to its glycosidic forms. The sugar moieties, while influencing bioavailability, appear to sterically hinder the interaction of the flavonoid with its molecular targets. This guide provides a foundational resource for researchers to compare and select appropriate kaempferol derivatives for further investigation in drug discovery and development. The detailed protocols and pathway diagrams offer practical tools for designing and interpreting future experiments in this promising field of natural product research.

References

Unveiling the Metabolic Journey of Kaempferol 3-O-rutinoside 7-O-glucoside: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-species analysis of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside metabolism. Direct metabolic studies on this specific flavonoid glycoside are limited. Therefore, this document synthesizes current knowledge on the metabolism of closely related kaempferol glycosides and the aglycone, kaempferol, to propose a predictive metabolic map across different species. Detailed experimental protocols and data presentation templates are provided to facilitate further research and objective comparison.

Predicted Metabolic Pathways: A Cross-Species Overview

The metabolism of Kaempferol 3-O-rutinoside 7-O-glucoside is anticipated to proceed through a series of deglycosylation and subsequent phase I and phase II conjugation reactions. The primary differences across species are expected in the rate and extent of these transformations, largely influenced by the composition of gut microbiota and the activity of hepatic enzymes.

The initial and most critical step is the hydrolysis of the glycosidic bonds. Gut microbiota possess a wide array of enzymes, such as β-glucosidases and α-rhamnosidases, capable of cleaving the sugar moieties.[1][2] This process releases the aglycone, kaempferol, which is more readily absorbed. Once absorbed, kaempferol undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestines and liver.[3][4]

Below is a proposed metabolic pathway for this compound.

Metabolic_Pathway K3R7G This compound K3R Kaempferol 3-O-rutinoside K3R7G->K3R β-glucosidase (Gut Microbiota) K7G Kaempferol 7-O-glucoside K3R7G->K7G α-rhamnosidase (Gut Microbiota) K Kaempferol (Aglycone) K3R->K α-rhamnosidase (Gut Microbiota) K7G->K β-glucosidase (Gut Microbiota) Metabolites Phase II Metabolites (Glucuronides, Sulfates) K->Metabolites Phase II Enzymes (Intestine, Liver) Experimental_Workflow_Microsomes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Mouse) Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound Compound->Incubate Cofactors Cofactors (NADPH, UDPGA, PAPS) Cofactors->Incubate Timepoints Collect Aliquots (0-120 min) Incubate->Timepoints Terminate Terminate Reaction Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze HPLC-MS/MS Analysis Centrifuge->Analyze Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer cluster_stress Oxidative Stress Kaempferol Kaempferol NFkB NF-κB Pathway Kaempferol->NFkB Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Kaempferol->MAPK Modulation Akt PI3K/Akt Pathway Kaempferol->Akt Inhibition Apoptosis Apoptosis Kaempferol->Apoptosis Induction Angiogenesis Angiogenesis Kaempferol->Angiogenesis Inhibition CellCycle Cell Cycle Arrest Kaempferol->CellCycle Induction Nrf2 Nrf2 Pathway Kaempferol->Nrf2 Activation

References

A Comparative Purity Analysis: Synthesized vs. Naturally Isolated Kaempferol 3-O-rutinoside 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Purity and Yield Comparison

The following table summarizes the typical purity and yield for Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside from both natural isolation and chemical synthesis. It is important to note that the data for the synthesized compound is an estimation based on the synthesis of structurally similar flavonoid glycosides, as specific data for the synthesis of Kaempferol 3-O-rutinoside 7-O-glucoside is limited.

ParameterNaturally IsolatedChemically Synthesized (Estimated)
Purity (by HPLC) ≥95% - ≥98%[1][][3]Typically ≥95%, can achieve >98% with extensive purification
Typical Yield Highly variable (dependent on plant source, extraction and purification methods)Moderate to high (predictable and scalable)
Common Impurities Other flavonoids, plant pigments, residual solventsUnreacted starting materials, reagents, by-products of side reactions, residual solvents
Structural Confirmation Required (NMR, MS)Required (NMR, MS)
Batch-to-Batch Consistency Can be variableGenerally high

Experimental Protocols

Accurate assessment of purity for both naturally isolated and synthesized this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for quantifying the purity of flavonoid glycosides.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with an acid modifier (e.g., 0.1% formic acid) and (B) acetonitrile (B52724) or methanol. The gradient is optimized to achieve good separation of the main compound from any impurities.

  • Detection: The wavelength for detection is typically set at the maximum absorbance of the compound, which is around 265 nm and 345 nm for kaempferol glycosides.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful tool for the structural confirmation of the target compound and the identification of impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoids.

  • Analysis: The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of this compound (C₃₃H₄₀O₂₀, MW: 756.66 g/mol ). Tandem MS (MS/MS) experiments are used to fragment the molecule, providing structural information and aiding in the identification of the aglycone and sugar moieties, as well as characterizing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is essential for the unambiguous structural confirmation of the synthesized or isolated compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. These experiments allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the kaempferol backbone and the positions of the rutinoside and glucoside attachments.

Mandatory Visualization

Diagram 1: Logical Comparison of Purity Assessment

cluster_Source Source cluster_PurityProfile Purity Profile cluster_ImpurityTypes Potential Impurities cluster_Analysis Analytical Verification Synthesized Chemical Synthesis SyntheticPurity High Purity Achievable (>98%) Synthesized->SyntheticPurity Natural Natural Isolation NaturalPurity Variable Purity (≥95-98%) Natural->NaturalPurity SyntheticImpurities Reagents, By-products SyntheticPurity->SyntheticImpurities NaturalImpurities Other Flavonoids, Plant Matrix NaturalPurity->NaturalImpurities HPLC HPLC SyntheticImpurities->HPLC NaturalImpurities->HPLC LCMS LC-MS HPLC->LCMS NMR NMR LCMS->NMR cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Akt Akt Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Akt Akt TLR4->Akt K3R7G This compound K3R7G->p38 inhibits K3R7G->JNK inhibits K3R7G->ERK inhibits K3R7G->IKK inhibits K3R7G->Akt inhibits Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) p38->Inflammatory_Mediators JNK->Inflammatory_Mediators ERK->Inflammatory_Mediators IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammatory_Mediators Akt->Inflammatory_Mediators

References

Safety Operating Guide

Navigating the Safe Disposal of Kaempferol 3-O-rutinoside 7-O-glucoside: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Kaempferol 3-O-rutinoside 7-O-glucoside, a flavonoid glycoside utilized in various research applications. Adherence to these guidelines is essential to mitigate potential hazards and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) for similar compounds may not classify them as hazardous, it is best practice to treat all research chemicals with caution.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary if creating dust or aerosols.

Always handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

II. Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Collection and Storage of Waste

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Use Appropriate Containers: Collect the waste chemical in a suitable, sealable, and clearly labeled container. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and any relevant hazard warnings.

Step 2: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide information about the chemical, including its name, quantity, and any potential hazards.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for chemical waste disposal.

Step 3: Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Sewer System: Do not discharge the chemical into the sewer system.

  • General Trash: Do not dispose of the chemical in the regular trash.

  • Environmental Contamination: Prevent the chemical from contaminating water, foodstuffs, feed, or seed. Discharge into the environment must be avoided.

III. Disposal of Contaminated Materials and Packaging

Proper disposal of materials that have come into contact with this compound is also crucial.

Empty Containers:

  • Triple Rinse: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate should be collected and disposed of as chemical waste.

  • Recycling/Reconditioning: After triple-rinsing, the container can be offered for recycling or reconditioning.

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.

Contaminated PPE and Labware:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a designated solid chemical waste container.

  • Disposal: This solid waste should be disposed of through your institution's chemical waste program.

IV. Spill Management

In the event of a spill, the following procedures should be followed:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate PPE before cleaning the spill.

  • Contain the Spill: Prevent the spill from spreading.

  • Clean-up:

    • Solid Spills: Carefully sweep or scoop the material into a container for chemical waste disposal. Avoid generating dust.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent.

  • Dispose of Waste: All materials used for spill cleanup should be disposed of as chemical waste.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Start: Waste Generation cluster_1 Waste Type Identification cluster_2 Disposal Actions cluster_3 Final Disposal Pathway start Kaempferol 3-O-rutinoside 7-O-glucoside Waste is_chemical Is it the pure chemical or a solution? start->is_chemical Identify Waste is_container Is it an empty container? start->is_container Identify Waste is_ppe Is it contaminated PPE or labware? start->is_ppe Identify Waste collect_chem Collect in a labeled, sealed chemical waste container. is_chemical->collect_chem Yes triple_rinse Triple rinse with appropriate solvent. is_container->triple_rinse Yes collect_solid Collect in a designated solid chemical waste container. is_ppe->collect_solid Yes contact_ehs Contact EHS for chemical waste pickup. collect_chem->contact_ehs collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate puncture Puncture container to prevent reuse. triple_rinse->puncture collect_rinsate->contact_ehs recycle_landfill Recycle or dispose of in sanitary landfill. puncture->recycle_landfill collect_solid->contact_ehs

Caption: Disposal workflow for this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。